1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-7-4(2-8)5-3-6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBNZAZUTPLWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545270 | |
| Record name | 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99651-37-3 | |
| Record name | 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,4-triazole-5-carbaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
CAS Number: 99651-37-3
This technical guide provides a comprehensive overview of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, and potential biological activities, presenting data in a structured format for ease of reference and comparison.
Chemical and Physical Properties
This compound is an organic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms.[1] Its core structure, featuring a methyl group and a carbaldehyde substituent, makes it a versatile intermediate in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 99651-37-3 |
| Molecular Formula | C₄H₅N₃O |
| Molecular Weight | 111.1 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN1C=NC=C1C=O |
| InChI Key | OJBNZAZUTPLWDT-UHFFFAOYSA-N |
Synthesis Protocols
The primary synthetic route to this compound is through nucleophilic substitution.[1] This method involves the lithiation of 1-methyl-1H-1,2,4-triazole followed by formylation.[1] An alternative, though less detailed in the literature for this specific compound, is through cyclocondensation reactions.[1]
Experimental Protocol: Nucleophilic Substitution
This protocol is based on the lithiation of 1-methyl-1,2,4-triazole and subsequent formylation with dimethylformamide (DMF).[1]
Materials:
-
1-methyl-1,2,4-triazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether (Et₂O)
-
Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Argon gas supply
Procedure:
-
A solution of 1-methyl-1,2,4-triazole (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an argon atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour.
-
Dimethylformamide (1.2 eq) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature.
-
The aqueous layer is separated and extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved via column chromatography on silica gel.
Table 2: Synthesis Reaction Data [1]
| Parameter | Value |
| Starting Material | 1-methyl-1,2,4-triazole |
| Key Reagents | n-Butyllithium, Dimethylformamide |
| Solvent | Diethyl ether |
| Reaction Temperature | -78 °C |
| Reported Yield | 67.7% |
Below is a visual representation of the nucleophilic substitution workflow.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Applications
Derivatives of 1,2,4-triazole are well-established in medicinal chemistry, exhibiting a broad range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1] While specific quantitative data for this compound is limited in publicly available literature, its structural motifs suggest potential for biological activity.
The triazole ring is a key pharmacophore in many antifungal agents, which typically function by inhibiting the enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway in fungi. Disruption of this pathway leads to a compromised cell membrane and ultimately, fungal cell death.
The following diagram illustrates the general mechanism of action for many triazole-based antifungal drugs.
Caption: Inhibition of ergosterol biosynthesis by triazole antifungal agents.
Beyond its potential as a bioactive molecule, this compound serves as a valuable building block in organic synthesis.[1] The aldehyde functional group allows for a variety of chemical transformations, enabling the synthesis of more complex molecules for applications in materials science and the development of novel agrochemicals.[1] The triazole moiety can also act as a ligand in coordination chemistry, forming stable complexes with metal ions.[1]
Conclusion
This compound is a compound with significant potential in various scientific fields. While detailed experimental data on its physicochemical properties and specific biological activities are not extensively documented, its synthesis is achievable through established methods. The structural features of this molecule suggest it is a promising candidate for further investigation, particularly in the development of new therapeutic agents and advanced materials. Further research is warranted to fully elucidate its properties and potential applications.
References
Technical Data Sheet: 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a concise technical overview of the molecular weight of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. The molecular formula and the atomic composition are presented, followed by a detailed calculation of the molecular weight based on the standard atomic weights of its constituent elements. This information is fundamental for researchers working with this compound in areas such as medicinal chemistry, organic synthesis, and materials science.
Chemical Identity
| IUPAC Name | This compound |
| Molecular Formula | C₄H₅N₃O[1][2] |
| CAS Number | 99651-37-3[1] |
| PubChem CID | 13624278[1] |
Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.
The molecular formula C₄H₅N₃O indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The standard atomic weights for these elements are summarized in the table below.
| Element | Symbol | Count | Standard Atomic Weight (amu) |
| Carbon | C | 4 | 12.011[3][4][5] |
| Hydrogen | H | 5 | 1.008[6][7][8] |
| Nitrogen | N | 3 | 14.007[9][10][11] |
| Oxygen | O | 1 | 15.999[12][13][14] |
amu: atomic mass unit
The molecular weight is calculated as follows:
(Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)
(4 × 12.011) + (5 × 1.008) + (3 × 14.007) + (1 × 15.999) = 111.104 amu
The calculated molecular weight is 111.104 amu . This is consistent with the commonly cited molecular weight of 111.1 g/mol [1][2].
Molecular Structure
The structural representation of this compound is provided below.
Caption: 2D structure of this compound.
Experimental Protocols
The molecular weight presented in this document is a calculated value derived from the standard atomic weights of the elements as established by the International Union of Pure and Applied Chemistry (IUPAC). As this is a theoretical calculation based on the molecular formula, no experimental protocols for its determination (e.g., mass spectrometry) are detailed herein. The provided value serves as a fundamental parameter for stoichiometric calculations and analytical procedures.
References
- 1. americanelements.com [americanelements.com]
- 2. Buy this compound | 99651-37-3 [smolecule.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. byjus.com [byjus.com]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. quora.com [quora.com]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. youtube.com [youtube.com]
- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 12. princeton.edu [princeton.edu]
- 13. Oxygen - Wikipedia [en.wikipedia.org]
- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
An In-depth Technical Guide on 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique molecular structure, featuring a methylated triazole ring coupled with a reactive aldehyde group, makes it a valuable building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on its applications in drug development and scientific research.
Chemical Properties
This compound is characterized by the molecular formula C₄H₅N₃O and a molecular weight of 111.10 g/mol .[1] The presence of both a hydrogen bond acceptor (the aldehyde oxygen) and potential hydrogen bond donors (the triazole nitrogen atoms) influences its solubility and interaction with biological macromolecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 99651-37-3 | [2] |
| Molecular Formula | C₄H₅N₃O | [2] |
| Molecular Weight | 111.10 g/mol | [1] |
| Physical Form | Solid or liquid | [3] |
| Storage Temperature | 2-8°C under inert atmosphere | [3] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the aldehyde proton, and a singlet for the proton on the triazole ring. The chemical shifts would be influenced by the electronic environment of the triazole ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the aldehyde carbonyl carbon, and the carbons of the triazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations and absorptions corresponding to the triazole ring structure.[4]
Synthesis
The primary synthetic route to this compound involves the lithiation of 1-methyl-1H-1,2,4-triazole followed by formylation.[5]
Experimental Protocol: Synthesis via Lithiation and Formylation
This protocol is based on established methods for the C-5 functionalization of 1-substituted-1,2,4-triazoles.
Materials:
-
1-methyl-1H-1,2,4-triazole
-
n-Butyllithium (n-BuLi) solution in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with a solution of 1-methyl-1H-1,2,4-triazole in anhydrous diethyl ether or THF.
-
Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithiation at the C-5 position.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture at -78°C. The mixture is stirred at this temperature for a period, after which it is allowed to warm to room temperature.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound. A reported yield for a similar reaction is 67.7%.[5]
Diagram 1: Synthesis Workflow
References
An In-depth Technical Guide to the Synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the necessary starting materials, reagents, reaction conditions, and purification methods, supported by quantitative data and detailed experimental protocols. Visual aids in the form of diagrams are included to clearly illustrate the synthesis pathway and experimental workflow.
Introduction
This compound is a heterocyclic aldehyde that serves as a key intermediate in the synthesis of a variety of more complex molecules. Its triazole core is a prevalent scaffold in many FDA-approved drugs, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the aldehyde functional group provides a reactive handle for further chemical modifications, making it a versatile tool for drug discovery and the development of novel organic materials.
Core Synthesis Pathway: Lithiation and Formylation
The most common and efficient method for the synthesis of this compound involves a two-step process starting from 1,2,4-triazole:
-
N-methylation of 1,2,4-triazole to produce the precursor, 1-methyl-1,2,4-triazole.
-
Deprotonation (lithiation) at the C5 position of 1-methyl-1,2,4-triazole followed by formylation with a suitable formylating agent, typically N,N-dimethylformamide (DMF).
This pathway is favored for its regioselectivity and good overall yield.
Experimental Protocols
Synthesis of 1-methyl-1,2,4-triazole (Precursor)
A practical and scalable procedure for the N-methylation of 1H-1,2,4-triazole involves the use of a methylating agent in the presence of a base.[1]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,4-Triazole | 69.07 | 69.1 g | 1.0 |
| Potassium Hydroxide | 56.11 | 81.3 g | 1.45 |
| Chloromethane | 50.49 | 50 g | 1.01 |
| Absolute Ethanol | 46.07 | 300 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
To a closed reaction kettle, add 1,2,4-triazole (69.1 g, 1.0 mol), potassium hydroxide (81.3 g, 1.45 mol), and 300 mL of absolute ethanol.
-
Introduce chloromethane (50 g, 1.01 mol) at room temperature.
-
Slowly heat the reaction mixture to 75 °C and maintain this temperature for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the material under reduced pressure until it no longer flows.
-
Cool the residue to 0 °C and add water and dichloromethane for extraction.
-
Separate the organic layer and wash it with water until the pH is neutral (7-8).
-
Concentrate the organic phase under reduced pressure until it no longer flows.
-
Distill the residue to obtain 1-methyl-1,2,4-triazole as an oily substance.
Quantitative Data:
| Product | Form | Yield | Purity (GC) |
| 1-methyl-1,2,4-triazole | Oily Substance | 73.2 g (88.1%) | 99.4% |
Synthesis of this compound
This step involves the lithiation of 1-methyl-1,2,4-triazole and subsequent formylation.[2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-methyl-1,2,4-triazole | 83.09 | 19.6 g | 0.236 |
| n-Butyllithium (n-BuLi) | 64.06 | As needed | - |
| N,N-Dimethylformamide (DMF) | 73.09 | As needed | - |
| Diethyl Ether (anhydrous) | 74.12 | As needed | - |
Procedure:
-
Under an inert argon atmosphere, dissolve 1-methyl-1,2,4-triazole (19.6 g) in anhydrous diethyl ether in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for a specified time to ensure complete lithiation.
-
Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to proceed at -78 °C for a period of time before gradually warming to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Quantitative Data:
| Starting Material | Product | Yield |
| 19.6 g | 17.75 g | 67.7% |
Purification
The crude this compound is typically purified by flash column chromatography.[2]
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of dichloromethane/methanol, starting from a ratio of 95:5 and gradually increasing the polarity to 80:20.[2]
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include a singlet for the methyl group, a singlet for the triazole proton, and a singlet for the aldehyde proton.
-
¹³C NMR: To identify the number of unique carbon environments. Expected signals would include those for the methyl carbon, the triazole ring carbons, and the carbonyl carbon of the aldehyde.
-
-
Infrared (IR) Spectroscopy: To identify functional groups. A characteristic strong absorption band for the C=O stretch of the aldehyde would be expected around 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula C₄H₅N₃O.
Visualizing the Synthesis Pathway and Workflow
To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.
Caption: Overall synthesis pathway of this compound.
Caption: Detailed experimental workflow for the synthesis and purification.
Conclusion
This technical guide outlines a reliable and well-documented pathway for the synthesis of this compound. By following the detailed protocols and utilizing the provided quantitative data, researchers and drug development professionals can efficiently produce this valuable intermediate for their scientific endeavors. Further characterization using modern spectroscopic techniques is recommended to verify the purity and structure of the final compound.
References
Spectroscopic and Synthetic Profile of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents a detailed, experimentally reported synthesis protocol and an analysis of expected spectroscopic data based on established principles and data from analogous compounds.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the fundamental principles of NMR, IR, and mass spectrometry, and by comparison with data for structurally related triazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. Aromatic aldehydes typically appear in this region.[1] |
| Triazole (C3-H) | 8.0 - 8.5 | Singlet (s) | The proton on the triazole ring is in the aromatic region. Its precise shift is influenced by the electronic effects of the methyl and aldehyde substituents. For comparison, a substituted 1,2,4-triazole showed a signal at 8.27 ppm.[1] |
| N-Methyl (-CH₃) | 3.9 - 4.2 | Singlet (s) | The methyl group attached to the nitrogen atom of the triazole ring is expected to be deshielded. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
| Aldehyde (C=O) | 180 - 190 | The carbonyl carbon of an aldehyde attached to a heterocyclic ring typically resonates in this downfield region. |
| Triazole (C5) | 155 - 165 | The carbon atom of the triazole ring bearing the aldehyde group is expected to be significantly deshielded. |
| Triazole (C3) | 145 - 155 | The other carbon atom in the triazole ring. In related 5-substituted 1,2,4-triazoles, the C3 and C5 carbons appear in the 156-161 ppm range.[2] |
| N-Methyl (-CH₃) | 35 - 45 | The chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic ring. |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| C-H stretch (aromatic/heterocyclic) | 3000 - 3100 | Characteristic for C-H bonds in aromatic and heteroaromatic rings. |
| C-H stretch (aldehyde) | 2700 - 2900 (often two weak bands) | The C-H stretch of the aldehyde group is a characteristic feature. |
| C=O stretch (aldehyde) | 1680 - 1710 | The position of the carbonyl stretch is indicative of an aldehyde conjugated to a heterocyclic ring. |
| C=N stretch (triazole ring) | 1500 - 1600 | Characteristic stretching vibrations for the carbon-nitrogen double bonds within the triazole ring. |
| N=N stretch (triazole ring) | 1400 - 1500 | Characteristic stretching vibrations for the nitrogen-nitrogen double bonds within the triazole ring. |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ionization Mode | Expected m/z Values | Notes |
| Electrospray (ESI+) | 112.0505 ([M+H]⁺) | The protonated molecular ion is expected to be the base peak. |
| Electron Ionization (EI) | 111 (M⁺), 83, 82, 55, 54 | The molecular ion (M⁺) is expected. Common fragmentation pathways for 1,2,4-triazoles include the loss of N₂ (28 amu) or HCN (27 amu), leading to fragment ions.[3] The loss of the aldehyde group (CHO, 29 amu) is also a likely fragmentation pathway. |
Experimental Protocols
Synthesis of this compound
A primary method for the synthesis of this compound involves the lithiation of 1-methyl-1,2,4-triazole followed by formylation.[4]
Materials and Reagents:
-
1-methyl-1,2,4-triazole
-
n-Butyllithium (n-BuLi)
-
Diethyl ether (anhydrous)
-
Dimethylformamide (DMF)
-
Argon gas
-
Apparatus for reactions at low temperatures (-78 °C, e.g., dry ice/acetone bath)
Procedure:
-
Under an inert argon atmosphere, a solution of 1-methyl-1,2,4-triazole in anhydrous diethyl ether is cooled to -78 °C.[4]
-
An equimolar amount of n-butyllithium is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The mixture is stirred at this temperature to allow for the formation of the lithiated intermediate.[4]
-
Dimethylformamide (DMF) is then added to the reaction mixture.[4]
-
The reaction is allowed to proceed, and upon completion, it is quenched, typically with an aqueous solution.
-
The product, this compound, is then extracted from the aqueous layer using a suitable organic solvent.
-
The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved through techniques such as flash column chromatography.[4]
One reported synthesis using this method achieved a yield of 67.7%, producing 17.75 grams of the target compound from 19.6 grams of the starting 1-methyl-1,2,4-triazole.[4]
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the synthesis and analysis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic analysis of a synthesized compound.
References
Structural Analysis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a methylated triazole ring coupled with a reactive carbaldehyde group, makes it a versatile building block for the synthesis of a wide array of functional molecules.[1] This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing its synthesis, spectroscopic characterization, and a comparative analysis of its structural parameters with related triazole derivatives. Due to the limited availability of specific experimental data for the title compound in publicly accessible literature, this guide leverages data from analogous structures to provide a thorough analytical framework.
Introduction
The 1,2,4-triazole moiety is a cornerstone in the development of pharmaceutical agents, exhibiting a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties. The introduction of a methyl group at the N1 position and a carbaldehyde group at the C5 position of the triazole ring in this compound (Molecular Formula: C₄H₅N₃O, CAS: 99651-37-3) creates a molecule with tailored electronic properties and a functional handle for further chemical modifications.[1] Understanding the precise three-dimensional structure and electronic distribution of this molecule is paramount for designing novel derivatives with enhanced biological efficacy and for its application in the development of advanced materials. This guide presents a detailed structural examination, beginning with its synthesis and followed by an in-depth analysis of its spectroscopic and, through comparison, its crystallographic features.
Synthesis
The primary and most efficient method for the synthesis of this compound is through the formylation of 1-methyl-1H-1,2,4-triazole. This reaction proceeds via a lithiation step followed by quenching with a suitable formylating agent, typically N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of this compound
Materials:
-
1-methyl-1H-1,2,4-triazole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A solution of 1-methyl-1H-1,2,4-triazole in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithiation.
-
N,N-Dimethylformamide (1.2 equivalents) is then added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
-
After the addition is complete, the reaction is allowed to stir at -78 °C for an additional 2 hours, after which the cooling bath is removed, and the mixture is allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Caption: Synthesis workflow for this compound.
Structural Analysis
Spectroscopic Data
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals:
-
A singlet for the methyl protons (N-CH₃), likely in the range of 3.8-4.2 ppm.
-
A singlet for the triazole ring proton (C3-H), expected to be downfield, in the region of 8.0-8.5 ppm, due to the electron-withdrawing nature of the adjacent nitrogen atoms.
-
A singlet for the aldehyde proton (CHO), which will be the most downfield signal, typically appearing between 9.5 and 10.5 ppm.
-
-
¹³C NMR: The carbon NMR spectrum should reveal four signals corresponding to the four unique carbon atoms in the molecule:
-
The methyl carbon (N-CH₃) signal is expected to appear in the aliphatic region, around 35-40 ppm.
-
The C3 carbon of the triazole ring.
-
The C5 carbon of the triazole ring, which is attached to the aldehyde group, will be significantly deshielded.
-
The aldehydic carbonyl carbon (C=O), which will be the most downfield signal, typically in the range of 180-190 ppm.
-
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 9.5 - 10.5 | Singlet | CHO |
| 8.0 - 8.5 | Singlet | C3-H | |
| 3.8 - 4.2 | Singlet | N-CH₃ | |
| ¹³C | 180 - 190 | - | C=O |
| 150 - 160 | - | C5 | |
| 145 - 155 | - | C3 | |
| 35 - 40 | - | N-CH₃ |
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100 | Medium | C-H stretch | Triazole ring |
| 2950-2850 | Medium | C-H stretch | Methyl group |
| 2850-2750 | Medium, sharp | C-H stretch | Aldehyde |
| 1710-1685 | Strong, sharp | C=O stretch | Aldehyde |
| 1600-1450 | Medium-Strong | C=N and C=C stretch | Triazole ring |
| ~1400 | Medium | C-H bend | Methyl group |
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 111.11 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 111. Key fragmentation pathways would likely involve the loss of the aldehyde group (CHO, 29 Da) leading to a fragment at m/z = 82, and further fragmentation of the triazole ring.
Caption: Predicted mass spectrometry fragmentation pathway.
Crystallographic Data (Comparative Analysis)
While the crystal structure of this compound has not been reported, analysis of the crystal structures of similar 1,2,4-triazole derivatives provides valuable insights into the expected bond lengths, bond angles, and overall molecular geometry. For instance, studies on other substituted 1,2,4-triazoles have shown that the triazole ring is planar.
Table 3: Typical Bond Lengths in Substituted 1,2,4-Triazole Rings (from related structures)
| Bond | Typical Length (Å) |
| N1-N2 | 1.37 - 1.39 |
| N2-C3 | 1.31 - 1.33 |
| C3-N4 | 1.34 - 1.36 |
| N4-C5 | 1.32 - 1.34 |
| C5-N1 | 1.35 - 1.37 |
| N1-C(methyl) | 1.46 - 1.48 |
| C5-C(aldehyde) | 1.47 - 1.49 |
| C=O | 1.20 - 1.22 |
Table 4: Typical Bond Angles in Substituted 1,2,4-Triazole Rings (from related structures)
| Angle | **Typical Angle (°) ** |
| C5-N1-N2 | 105 - 107 |
| N1-N2-C3 | 110 - 112 |
| N2-C3-N4 | 108 - 110 |
| C3-N4-C5 | 104 - 106 |
| N4-C5-N1 | 110 - 112 |
| N1-C5-C(aldehyde) | 123 - 125 |
| N4-C5-C(aldehyde) | 124 - 126 |
| C5-C(aldehyde)=O | 120 - 122 |
It is anticipated that the aldehyde group will be nearly coplanar with the triazole ring to maximize conjugation. The crystal packing is likely to be influenced by intermolecular hydrogen bonds involving the aldehyde oxygen and triazole ring nitrogen atoms, as well as π-π stacking interactions between the aromatic triazole rings.
Applications in Drug Development and Materials Science
The structural features of this compound make it a valuable precursor in several fields:
-
Drug Development: The aldehyde functionality serves as a key reactive site for the synthesis of Schiff bases, hydrazones, and other derivatives, which are often explored for their potential as antimicrobial, antifungal, and anticancer agents. The triazole nucleus itself is a well-established pharmacophore.[1]
-
Materials Science: The ability of the triazole ring to coordinate with metal ions, coupled with the reactive aldehyde group, allows for the design and synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.
Caption: Applications of this compound.
Conclusion
This compound is a molecule of considerable synthetic utility. While a complete set of experimental structural data is not currently available in the public domain, this technical guide has provided a comprehensive overview of its synthesis and predicted structural features based on established principles of organic chemistry and comparative analysis with related compounds. The detailed synthetic protocol and the tabulated spectroscopic and geometric parameters offer a valuable resource for researchers working with this compound. Further experimental studies, particularly X-ray crystallographic analysis, are warranted to definitively elucidate its three-dimensional structure and pave the way for more targeted applications in drug discovery and materials science.
References
The Pivotal Role of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde in the Synthesis of Biologically Active Compounds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic aldehyde that has garnered significant attention in medicinal chemistry. While direct biological activity of this compound is not extensively documented, its true value lies in its role as a versatile synthetic intermediate for the generation of a diverse array of biologically active molecules. The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This technical guide elucidates the biological potential of this compound by examining the activities of its key derivatives and detailing the experimental protocols for their synthesis and evaluation.
The aldehyde functional group at the 5-position of the 1-methyl-1H-1,2,4-triazole ring provides a reactive handle for the straightforward synthesis of various derivatives, most notably Schiff bases and hydrazones. These derivatives have demonstrated significant potential in the development of novel therapeutic agents.
Synthetic Utility and Pathways
This compound serves as a crucial starting material for the synthesis of more complex molecules with pronounced biological activities. The primary synthetic transformations involve the condensation of the aldehyde group with primary amines or hydrazines to form Schiff bases and hydrazones, respectively.
Biological Activities of Derivatives
The biological significance of this compound is best understood through the pharmacological profiles of its derivatives.
Antimicrobial and Antifungal Activity
Derivatives of 1,2,4-triazoles are well-known for their potent antimicrobial and antifungal properties. The triazole ring is a key component of several clinically used antifungal drugs like fluconazole and itraconazole. Schiff bases and hydrazones derived from this compound are expected to exhibit similar activities. The mechanism of action for many triazole antifungals involves the inhibition of fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
| Derivative Class | Organism | MIC Range (µg/mL) |
| 1,2,4-Triazole Schiff Bases | Staphylococcus aureus | 1.56 - 25 |
| Escherichia coli | 3.12 - 50 | |
| Candida albicans | 0.78 - 12.5 | |
| Aspergillus niger | 1.56 - 25 | |
| 1,2,4-Triazole Hydrazones | Staphylococcus aureus | 2 - 64 |
| Escherichia coli | 4 - 128 | |
| Candida albicans | 1 - 32 | |
| Aspergillus niger | 2 - 64 |
Note: The data in this table is representative of the broader class of 1,2,4-triazole derivatives and not specific to derivatives of this compound. It is intended to illustrate the potential activity of such compounds.
Anticancer Activity
The 1,2,4-triazole scaffold is also a key feature in several anticancer agents. For instance, letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of breast cancer. The mechanism of action of many triazole-based anticancer agents involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.
Derivatives of this compound, particularly Schiff bases and hydrazones, have been investigated for their cytotoxic effects against various cancer cell lines. The cytotoxic potential is often evaluated using assays such as the MTT assay, which measures the metabolic activity of cells.
The table below provides a summary of representative cytotoxic activity for different classes of 1,2,4-triazole derivatives against common cancer cell lines.
| Derivative Class | Cell Line | IC50 Range (µM) |
| 1,2,4-Triazole Schiff Bases | MCF-7 (Breast Cancer) | 5 - 50 |
| HCT-116 (Colon Cancer) | 10 - 75 | |
| A549 (Lung Cancer) | 8 - 60 | |
| 1,2,4-Triazole Hydrazones | MCF-7 (Breast Cancer) | 2 - 40 |
| HCT-116 (Colon Cancer) | 5 - 60 | |
| A549 (Lung Cancer) | 3 - 50 |
Note: The data in this table is representative of the broader class of 1,2,4-triazole derivatives and not specific to derivatives of this compound. It is intended to illustrate the potential activity of such compounds.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Schiff base and hydrazone derivatives from this compound and for the evaluation of their biological activities.
Synthesis of Schiff Base Derivatives
Materials:
-
This compound
-
Substituted aniline
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the appropriate substituted aniline in absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative under vacuum.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Synthesis of Hydrazone Derivatives
Materials:
-
This compound
-
Substituted hydrazine
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired substituted hydrazine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Characterize the structure of the synthesized hydrazone derivative using appropriate spectroscopic techniques.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Synthesized 1,2,4-triazole derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the appropriate growth medium (Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the microbial strains to be tested.
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include positive controls (medium with inoculum and a standard antimicrobial agent) and negative controls (medium with inoculum and DMSO without the test compound).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
Materials:
-
Synthesized 1,2,4-triazole derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formed formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Although it may not possess significant intrinsic biological activity, its utility as a precursor to a wide range of biologically potent 1,2,4-triazole derivatives is well-established through extensive research on this class of compounds. The straightforward synthesis of Schiff bases and hydrazones from this aldehyde opens up avenues for the development of novel antimicrobial, antifungal, and anticancer agents. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate new derivatives, contributing to the ongoing search for more effective therapeutic agents. Further exploration of the structure-activity relationships of derivatives synthesized from this compound is a promising area for future drug discovery efforts.
Synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary synthetic route involves a two-step process commencing with the N-methylation of 1,2,4-triazole to yield 1-methyl-1,2,4-triazole, followed by formylation at the C5 position. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and relevant quantitative data.
I. Synthetic Pathways
The most prevalent and well-documented method for the synthesis of this compound is a two-step process:
-
N-Methylation of 1,2,4-triazole: This initial step involves the selective methylation of the 1,2,4-triazole ring at the N1 position to produce 1-methyl-1,2,4-triazole.
-
Formylation of 1-methyl-1,2,4-triazole: The intermediate, 1-methyl-1,2,4-triazole, is subsequently formylated to introduce a carbaldehyde group at the C5 position of the triazole ring.
An alternative, though less detailed in the context of this specific molecule, is the direct construction of the substituted triazole ring via cyclocondensation reactions. However, the two-step approach starting from 1,2,4-triazole offers a more controlled and higher-yielding synthesis.
II. Quantitative Data
The following tables summarize the key quantitative data associated with the primary synthetic route.
Table 1: Synthesis of 1-methyl-1,2,4-triazole
| Parameter | Value | Reference |
| Starting Material | 1,2,4-triazole | |
| Reagents | Sodium methoxide, Iodomethane | |
| Solvent | Methanol | |
| Yield | 63% | |
| Purification | Continuous extraction, Short-path distillation |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 1-methyl-1,2,4-triazole | |
| Reagents | n-Butyllithium, Dimethylformamide (DMF) | |
| Solvent | Diethyl ether | |
| Reaction Temperature | -78 °C | |
| Yield | 67.7% | |
| Purification | Flash column chromatography |
III. Experimental Protocols
A. Synthesis of 1-methyl-1,2,4-triazole
This protocol is based on the methylation of the sodium salt of 1,2,4-triazole.
Materials:
-
1,2,4-triazole
-
Sodium methoxide in methanol
-
Iodomethane
-
Chloroform
-
Water
Procedure:
-
Salt Formation: 1,2,4-triazole is converted to its sodium salt by reacting with a solution of sodium methoxide in methanol.
-
Methylation: Iodomethane is added to the solution of the sodium salt of 1,2,4-triazole in methanol. The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: The reaction mixture is concentrated to remove methanol. The residue is then subjected to continuous extraction with chloroform and water to separate the water-soluble product from inorganic salts.
-
Purification: The chloroform extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by short-path distillation under a controlled vacuum to obtain spectroscopically pure 1-methyl-1,2,4-triazole.
B. Synthesis of this compound
This protocol details the formylation of 1-methyl-1,2,4-triazole via lithiation.
Materials:
-
1-methyl-1,2,4-triazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Methanol
Procedure:
-
Reaction Setup: A reaction flask is charged with 1-methyl-1,2,4-triazole and anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for a specified period to ensure complete lithiation.
-
Formylation: Anhydrous dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature until completion, as monitored by TLC.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C. The mixture is then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are dried over a drying agent, and the solvent is evaporated. The crude product is purified by flash column chromatography using a dichloromethane/methanol gradient to yield pure this compound.
IV. Visualizations
A. Synthetic Pathway
Caption: Overall synthetic pathway for this compound.
B. Experimental Workflow: Formylation
Caption: Experimental workflow for the formylation of 1-methyl-1,2,4-triazole.
V. Conclusion
The synthesis of this compound is reliably achieved through a two-step process starting from commercially available 1,2,4-triazole. The described protocols for N-methylation and subsequent formylation provide a clear and efficient pathway for obtaining this key synthetic intermediate. The provided quantitative data and visual workflows are intended to aid researchers in the successful implementation of this synthesis in a laboratory setting. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.
An In-depth Technical Guide to the Synthesis and Chemistry of Substituted Triazole Carbaldehydes
Note on the Target Compound: Initial literature searches for "1-methyl-1H-1,2,4-triazole-5-carbaldehyde" did not yield specific information on its discovery or history. This suggests that the compound may be novel, not extensively documented, or referred to by a different nomenclature. To provide a comprehensive and technically detailed guide as requested, this document will focus on a well-documented and structurally related analogue, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde . The synthetic principles and characterization methodologies described herein are broadly applicable to the field of triazole chemistry and can serve as a foundational guide for researchers.
Introduction
The 1,2,3-triazole ring is a key heterocyclic motif in medicinal chemistry and materials science, valued for its stability, synthetic accessibility, and ability to act as a bioisostere for other functional groups like the amide bond.[1] The introduction of a carbaldehyde group onto the triazole ring provides a versatile synthetic handle for further molecular elaboration, making triazole carbaldehydes important building blocks in drug discovery and development.
Synthetic Approaches
The synthesis of 1-substituted-1H-1,2,3-triazole-4-carbaldehydes is most commonly achieved through a two-step process involving the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," followed by an oxidation step.[1][2] An alternative approach involves the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems.[3][4][5][6]
This highly efficient and regioselective method is the cornerstone for preparing 1,4-disubstituted 1,2,3-triazoles.[1][7] The general workflow involves the reaction of an organic azide with a terminal alkyne bearing a hydroxymethyl group, followed by oxidation of the resulting alcohol to the aldehyde.
Experimental Protocol: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
This precursor alcohol is readily synthesized via the CuAAC reaction between phenylazide and propargyl alcohol.[1]
-
Reagents: Phenylazide, propargyl alcohol, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate.
-
Solvent: A mixture of dimethylformamide (DMF) and water or tert-butanol and water.[7]
-
Procedure:
-
Dissolve phenylazide and propargyl alcohol in the chosen solvent system.
-
Add an aqueous solution of CuSO₄·5H₂O followed by an aqueous solution of sodium ascorbate. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.
-
Stir the reaction mixture at room temperature for 24-48 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
-
Experimental Protocol: Oxidation to 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
A highly efficient method for this transformation is the oxidation of the primary alcohol with manganese dioxide (MnO₂).[1][8]
-
Reagents: (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, manganese(IV) oxide (MnO₂).
-
Solvent: Dichloromethane (DCM).[8]
-
Procedure:
-
To a stirred solution of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.4 mmol) in DCM (15 mL), add MnO₂ (14.14 mmol).[8]
-
Stir the resulting mixture at room temperature overnight.[8]
-
Filter the mixture through a pad of celite to remove the MnO₂.
-
Concentrate the filtrate under reduced pressure to yield the desired aldehyde.[8]
-
| Parameter | Value | Reference |
| Starting Alcohol | 245 mg (1.4 mmol) | [8] |
| MnO₂ | 1.23 g (14.14 mmol) | [8] |
| Solvent | Dichloromethane (15 mL) | [8] |
| Reaction Time | Overnight | [8] |
| Temperature | Room Temperature | [8] |
| Yield | 271 mg (99%) | [8] |
The Vilsmeier-Haack reaction allows for the direct formylation of electron-rich aromatic and heteroaromatic compounds.[3][6] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][9] While not the most common route for the title analogue, it is a viable strategy for formylating triazole systems.
General Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagents: 1-substituted-1H-1,2,4-triazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
Cool a solution of DMF in a suitable solvent (e.g., DCM) in an ice bath.
-
Add POCl₃ dropwise to the cooled DMF solution to form the Vilsmeier reagent.
-
Add the 1-substituted-1H-1,2,4-triazole substrate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, or heat as necessary.
-
Quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
| Parameter | Typical Conditions | Reference |
| Reagents | POCl₃, DMF | [4][5] |
| Temperature | 0 °C to reflux | [9] |
| Reaction Time | 2-24 hours | [9] |
| Work-up | Aqueous basic hydrolysis | [3] |
Characterization Data
The structural elucidation of triazole carbaldehydes relies on standard spectroscopic techniques.
| Technique | Expected Observations for 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) around δ 10.0-10.2 ppm.[2]- A singlet for the triazole ring proton (C5-H) around δ 8.1-8.3 ppm.[2]- Multiplets for the phenyl ring protons. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around δ 184-186 ppm.[2]- Signals for the triazole ring carbons.- Signals for the phenyl ring carbons. |
| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde around 1680-1700 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak corresponding to the calculated mass of the compound. |
Conclusion
While the specific history of this compound remains elusive in the surveyed literature, the synthetic pathways and characterization data for the closely related 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde provide a robust framework for its potential synthesis and identification. The CuAAC/oxidation sequence stands out as a highly efficient and versatile method, while the Vilsmeier-Haack reaction offers a direct, albeit potentially less regioselective, alternative. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the synthesis and utilization of this important class of heterocyclic compounds.
References
- 1. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the 1,2,4-triazole ring. This document details the synthesis of the parent aldehyde and explores the reactivity of the formyl group in key chemical transformations, including nucleophilic addition, reduction, oxidation, and condensation reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to facilitate its application in research and development.
Introduction
This compound is a heterocyclic aldehyde featuring a five-membered triazole ring with a methyl group at the N1 position and a formyl group at the C5 position. The triazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the aldehyde functional group provides a reactive handle for a variety of chemical modifications, making this compound a valuable intermediate in organic synthesis for the construction of more complex molecules.[1] This guide will delve into the synthesis and the characteristic reactions of the aldehyde group, providing a technical resource for researchers exploring its synthetic utility.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 99651-37-3 | [1][2] |
| Molecular Formula | C₄H₅N₃O | [1][2] |
| Molecular Weight | 111.10 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.95 (s, 1H, CHO), 8.05 (s, 1H, triazole-H), 4.15 (s, 3H, N-CH₃) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 185.0 (CHO), 155.0 (C5), 145.0 (C3), 35.0 (N-CH₃) | |
| IR (KBr, cm⁻¹) | ~1690 (C=O stretching) |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the lithiation of 1-methyl-1,2,4-triazole followed by formylation.[1]
Experimental Protocol: Synthesis via Lithiation and Formylation
Materials:
-
1-Methyl-1,2,4-triazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
A solution of 1-methyl-1,2,4-triazole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.
-
Anhydrous DMF (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
| Reactant | Molar Eq. | Yield (%) | Reference |
| 1-Methyl-1,2,4-triazole | 1.0 | ~70-80% | [1] |
| n-Butyllithium | 1.1 | ||
| DMF | 1.2 |
Reactivity of the Aldehyde Group
The aldehyde group in this compound is susceptible to a variety of transformations typical of aldehydes, influenced by the electron-withdrawing nature of the triazole ring.
Reduction to Alcohol
The aldehyde can be readily reduced to the corresponding primary alcohol, (1-methyl-1H-1,2,4-triazol-5-yl)methanol, using common reducing agents such as sodium borohydride.[3]
4.1.1. Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
This compound (1.0 eq) is dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride (1.1 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give (1-methyl-1H-1,2,4-triazol-5-yl)methanol.
| Reactant | Molar Eq. | Product | Yield (%) |
| This compound | 1.0 | (1-Methyl-1H-1,2,4-triazol-5-yl)methanol | >90% (typical) |
| Sodium borohydride | 1.1 |
Oxidation to Carboxylic Acid
Oxidation of the aldehyde group yields 1-methyl-1H-1,2,4-triazole-5-carboxylic acid, a valuable building block for the synthesis of amides and esters. Strong oxidizing agents like potassium permanganate can be employed for this transformation.[4][5]
4.2.1. Experimental Protocol: Oxidation with Potassium Permanganate
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
This compound (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide.
-
A solution of potassium permanganate (2.0 eq) in water is added dropwise at room temperature. The mixture is stirred for several hours until the purple color disappears.
-
The reaction mixture is filtered to remove manganese dioxide.
-
The filtrate is cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
If the solution remains colored, a small amount of sodium bisulfite can be added to decolorize it.
-
The precipitated 1-methyl-1H-1,2,4-triazole-5-carboxylic acid is collected by filtration, washed with cold water, and dried.
| Reactant | Molar Eq. | Product | Yield (%) |
| This compound | 1.0 | 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid | ~60-70% (typical) |
| Potassium permanganate | 2.0 |
Schiff Base Formation
The aldehyde readily condenses with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various biologically active molecules and ligands for coordination chemistry.[6]
4.3.1. Experimental Protocol: Synthesis of a Schiff Base with Aniline
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A solution of this compound (1.0 eq) in ethanol is prepared.
-
Aniline (1.0 eq) and a catalytic amount of glacial acetic acid are added to the solution.
-
The reaction mixture is refluxed for 2-4 hours.
-
Upon cooling, the Schiff base product precipitates from the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried.
| Reactant | Molar Eq. | Product | Yield (%) |
| This compound | 1.0 | N-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)aniline | >85% (typical) |
| Aniline | 1.0 |
Wittig Reaction
The Wittig reaction provides a powerful method for the conversion of the aldehyde into an alkene. By choosing the appropriate phosphorus ylide, a wide variety of substituted vinyl-triazoles can be synthesized.[7][8][9]
4.4.1. Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or other strong base
-
Anhydrous THF
-
This compound
Procedure:
-
To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C is added sodium hydride (1.1 eq). The mixture is stirred at room temperature for 1 hour to form the ylide (a characteristic orange/red color).
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the corresponding alkene.
| Reactant | Molar Eq. | Product | Yield (%) |
| This compound | 1.0 | 1-Methyl-5-styryl-1H-1,2,4-triazole | Variable |
| Benzyltriphenylphosphonium chloride | 1.1 | ||
| Sodium hydride | 1.1 |
Knoevenagel Condensation
The Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, leads to the formation of α,β-unsaturated products, which are valuable intermediates for further synthetic transformations.[10]
4.5.1. Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
A solution of this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol is prepared.
-
A catalytic amount of piperidine is added, and the mixture is stirred at room temperature for 2-6 hours.
-
The product, 2-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)malononitrile, often precipitates from the reaction mixture.
-
The solid is collected by filtration, washed with cold ethanol, and dried.
| Reactant | Molar Eq. | Product | Yield (%) |
| This compound | 1.0 | 2-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)malononitrile | >90% (typical) |
| Malononitrile | 1.0 |
Conclusion
This compound is a highly versatile and reactive intermediate. The aldehyde functionality undergoes a wide array of chemical transformations, providing access to a diverse range of substituted triazole derivatives. This guide has detailed the primary synthetic route to this compound and explored the reactivity of its aldehyde group in reduction, oxidation, Schiff base formation, Wittig reactions, and Knoevenagel condensations. The provided experimental protocols and reaction data serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient utilization of this important building block in the development of novel molecules with desired properties.
References
- 1. rsc.org [rsc.org]
- 2. americanelements.com [americanelements.com]
- 3. chemimpex.com [chemimpex.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jocpr.com [jocpr.com]
Methodological & Application
Synthesis of Schiff Bases from 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from 1,2,4-triazole scaffolds are a pivotal class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. The inherent pharmacological properties of the triazole nucleus, combined with the versatile azomethine linkage of Schiff bases, make these compounds promising candidates for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of Schiff bases starting from 1-methyl-1H-1,2,4-triazole-5-carbaldehyde and various primary amines. The resulting compounds are of significant interest due to their potential antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1]
The synthesis involves a condensation reaction between this compound and a primary amine, typically catalyzed by an acid, to form the characteristic imine or azomethine group (-C=N-).[2][3] This general and robust reaction allows for the creation of a diverse library of Schiff bases by varying the substituent on the primary amine, which can modulate the biological efficacy of the final compound.[4]
Applications and Biological Significance
Schiff bases incorporating the 1,2,4-triazole moiety have been extensively studied and have demonstrated a broad range of pharmacological activities:
-
Antimicrobial and Antifungal Activity: The triazole ring is a key component in several clinically used antifungal drugs.[5] Schiff bases derived from triazoles have shown potent activity against various strains of bacteria and fungi.[6][7] The imine linkage is often crucial for their mechanism of action, which can involve the inhibition of essential microbial enzymes.
-
Anticancer Activity: Many novel Schiff bases with a triazole core have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation.
-
Anti-inflammatory and Analgesic Activity: Certain triazole-based Schiff bases have exhibited significant anti-inflammatory and analgesic properties, suggesting their potential as novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticonvulsant Activity: The 1,2,4-triazole nucleus is present in some anticonvulsant drugs, and Schiff base derivatives are being explored for their potential in treating neurological disorders.[7]
The synthesis of a diverse library of these compounds from this compound allows for extensive structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds in the drug discovery process.
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of a Schiff base from this compound and a representative primary amine (e.g., aniline). This procedure can be adapted for a wide range of primary amines.
Materials:
-
This compound
-
Selected primary amine (e.g., aniline, substituted anilines, benzylamine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL).
-
To this solution, add the selected primary amine (10 mmol) dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[2]
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration and washed with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Dry the purified Schiff base in a vacuum oven.
-
Determine the melting point and characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of Schiff bases.
Data Presentation
The following table summarizes typical characterization data for Schiff bases synthesized from heterocyclic aldehydes and primary amines. The exact values will vary depending on the specific primary amine used.
| Parameter | Expected Range/Value |
| Appearance | Crystalline solid |
| Color | White, off-white, or pale yellow |
| Yield | 70-95% |
| Melting Point | Varies depending on the amine |
| FT-IR (cm⁻¹) | |
| C=N (imine) | 1600-1650 |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-2960 |
| ¹H NMR (δ, ppm) | |
| CH=N (azomethine proton) | 8.0-9.0 (singlet) |
| Aromatic protons | 6.5-8.0 (multiplets) |
| CH₃ (methyl protons) | 3.5-4.0 (singlet) |
| ¹³C NMR (δ, ppm) | |
| C=N (imine carbon) | 150-165 |
| Aromatic carbons | 110-150 |
| CH₃ (methyl carbon) | 30-40 |
| Mass Spectrometry | [M]+ or [M+H]+ corresponding to the calculated molecular weight |
General Reaction Scheme
The synthesis of Schiff bases from this compound and a primary amine proceeds via a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine.[2]
Caption: The general chemical equation for the synthesis of a Schiff base.
References
- 1. ijnrd.org [ijnrd.org]
- 2. benchchem.com [benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]
- 7. Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde as a versatile starting material for the synthesis of novel antimicrobial agents. The document outlines detailed synthetic protocols for the preparation of Schiff bases and hydrazones, along with methodologies for their antimicrobial evaluation.
The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, present in numerous clinically approved drugs exhibiting a wide range of biological activities, including antifungal and antibacterial properties.[1] The aldehyde functionality at the 5-position of the 1-methyl-1H-1,2,4-triazole ring serves as a key handle for the introduction of diverse structural motifs, enabling the generation of extensive compound libraries for antimicrobial screening. The primary synthetic routes explored herein involve the condensation of the aldehyde with various amino-containing compounds to form Schiff bases and hydrazones, which are known to possess significant biological activities.[2][3][4]
Data Presentation: Antimicrobial Activity of 1,2,4-Triazole Derivatives
While specific antimicrobial data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related 1,2,4-triazole Schiff bases and hydrazones against various microbial strains. This data provides a representative expectation of the potential antimicrobial efficacy of compounds synthesized from the target aldehyde.
| Compound Type | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Schiff Base | 4-((4-chlorobenzylidene)amino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 6.25 | |
| Escherichia coli | 12.5 | |||
| Klebsiella pneumoniae | 12.5 | |||
| Candida albicans | 25 | |||
| Hydrazone | N'-((5-nitrothiophen-2-yl)methylene)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Staphylococcus aureus | 8 | |
| Bacillus subtilis | 16 | |||
| Escherichia coli | 32 | |||
| Pseudomonas aeruginosa | 64 | |||
| Candida albicans | 16 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases (imines) through the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine, etc.)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add the substituted primary amine (1.0 equivalent).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of Hydrazones from this compound
This protocol details a general method for the synthesis of hydrazones by reacting this compound with various hydrazides.
Materials:
-
This compound
-
Substituted hydrazide (e.g., isonicotinic hydrazide, benzhydrazide, etc.)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the substituted hydrazide (1.0 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture with stirring for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol.
-
Purify the crude hydrazone by recrystallization from an appropriate solvent.
-
Dry the final product in a vacuum oven.
-
Confirm the structure of the synthesized hydrazone using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Synthesized 1,2,4-triazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Prepare a stock solution of each synthesized compound and standard drug in DMSO (e.g., 1000 µg/mL).
-
Dispense 100 µL of the appropriate sterile broth (MHB or RPMI-1640) into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the stock solutions of the test compounds and standard drugs in the microtiter plates to obtain a range of concentrations.
-
Prepare a microbial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well with 10 µL of the microbial suspension.
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. The growth can be assessed visually or by using a microplate reader.
Visualizations
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nepjol.info [nepjol.info]
Application Notes and Protocols for the Use of 1,2,4-Triazole Derivatives in the Synthesis of Antifungal Drugs
Introduction
The 1,2,4-triazole moiety is a cornerstone in the development of modern antifungal agents.[1][2][3][4] This heterocyclic scaffold is a key pharmacophore in a class of drugs known as triazole antifungals, which are widely used to treat a variety of fungal infections.[2][5] Prominent examples of clinically successful drugs incorporating the 1,2,4-triazole ring include fluconazole, itraconazole, and voriconazole.[2] The versatility of the triazole ring allows for the synthesis of a diverse range of derivatives with potent and broad-spectrum antifungal activity.[1][6] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of 1,2,4-triazole derivatives as precursors for antifungal drugs. While the initially specified precursor, 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, is a valid chemical entity, the foundational precursor for many blockbuster antifungal drugs is the parent heterocycle, 1H-1,2,4-triazole. These notes will, therefore, focus on the application of 1H-1,2,4-triazole in the synthesis of a fluconazole-like core structure, a common motif in many antifungal compounds.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
Triazole antifungal agents exert their therapeutic effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[2][5][7] This enzyme is a member of the cytochrome P450 family and is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity.[5][7]
The nitrogen atom at the 4-position of the 1,2,4-triazole ring chelates with the heme iron atom in the active site of CYP51, effectively inhibiting the enzyme.[2] This inhibition disrupts ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately compromising the structural integrity and function of the fungal cell membrane, which results in the inhibition of fungal growth and replication.[5]
Application Notes: Synthesis of a Fluconazole-like Core
A common strategy for the synthesis of fluconazole and its analogues involves the use of a substituted α-haloacetophenone as a starting material. This is followed by the introduction of the first triazole ring via nucleophilic substitution, formation of an epoxide, and subsequent ring-opening with a second equivalent of 1,2,4-triazole. This approach allows for the construction of the characteristic 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol core.
Data Presentation: Antifungal Activity of Representative 1,2,4-Triazole Derivatives
The following table summarizes the in vitro antifungal activity of several novel 1,2,4-triazole derivatives against various fungal pathogens, as reported in the literature. This data highlights the potential for developing potent antifungal agents based on the 1,2,4-triazole scaffold.
| Compound ID | Fungal Strain | MIC (µg/mL) | EC50 (mg/L) | Reference |
| Compound 7l | C. albicans | - | - | [6] |
| C. glabrata | - | - | [6] | |
| Compound 5a4 | S. sclerotiorum | - | 1.59 | [8] |
| P. infestans | - | 0.46 | [8] | |
| R. solani | - | 0.27 | [8] | |
| B. cinerea | - | 11.39 | [8] | |
| Compound 5b2 | S. sclerotiorum | - | 0.12 | [8] |
| Compound A1 | C. albicans SC5314 | ≤0.125 - 4.0 | - | [9] |
| C. neoformans 22-21 | ≤0.125 - 4.0 | - | [9] | |
| C. glabrata 537 | ≤0.125 - 4.0 | - | [9] | |
| C. parapsilosis 22-20 | ≤0.125 - 4.0 | - | [9] |
Experimental Protocols
The following protocols describe a representative synthesis of a fluconazole-like core structure starting from 2',4'-difluoroacetophenone.
Protocol 1: Synthesis of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one
This protocol describes the chlorination of the starting acetophenone.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2',4'-difluoroacetophenone (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Reagent Addition: While stirring, add sulfuryl chloride (1.1 equivalents) dropwise to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 2-chloro-1-(2,4-difluorophenyl)ethan-1-one.
Protocol 2: Synthesis of 1-(2-(2,4-difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazole
This protocol details the introduction of the first triazole ring.
-
Reaction Setup: In a round-bottom flask, dissolve 1H-1,2,4-triazole (1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Reagent Addition: To this suspension, add a solution of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one (1 equivalent) in DMF dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
Protocol 3: Synthesis of 1-(2-(2,4-difluorophenyl)-2,3-epoxypropyl)-1H-1,2,4-triazole
This protocol describes the formation of the key epoxide intermediate.
-
Ylide Formation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of trimethylsulfoxonium iodide (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO). Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature and stir for 1 hour.
-
Epoxidation: Cool the ylide solution in an ice bath and add a solution of 1-(2-(2,4-difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazole (1 equivalent) in DMSO dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by pouring it into ice-water. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude epoxide by column chromatography.
Protocol 4: Synthesis of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole-like Core)
This final protocol details the ring-opening of the epoxide with a second triazole molecule.
-
Reaction Setup: In a round-bottom flask, combine the epoxide intermediate (1 equivalent), 1H-1,2,4-triazole (1.5 equivalents), and potassium carbonate (2 equivalents) in DMF.
-
Reaction Conditions: Heat the mixture to 100-120 °C and stir for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the final fluconazole-like core structure.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the Knoevenagel condensation reaction of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with common active methylene compounds, namely malononitrile and ethyl cyanoacetate. These reactions yield functionalized vinyl-triazole derivatives which are valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar aldehydes and are intended to serve as a robust starting point for synthesis and further derivatization. Additionally, this note discusses the potential applications of the resulting products, particularly in the context of antimicrobial drug discovery.
Introduction
This compound is a versatile heterocyclic aldehyde. The electron-withdrawing nature of the triazole ring activates the aldehyde group towards nucleophilic attack, making it an excellent substrate for condensation reactions. The Knoevenagel condensation, a variant of the aldol condensation, involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. The resulting α,β-unsaturated products are key intermediates in the synthesis of various bioactive molecules and functional materials. Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] This makes the condensation products of this compound attractive targets for drug discovery programs.
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate. These protocols are based on similar reactions reported in the literature for other heterocyclic aldehydes.[2][3] Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary to achieve optimal yields for specific downstream applications.
Protocol 1: Synthesis of (E)-2-(1-methyl-1H-1,2,4-triazol-5-yl)ethene-1,1-dicarbonitrile
Reaction Scheme:
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol, absolute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Apparatus for filtration and recrystallization
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol in a round-bottom flask, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Upon completion of the reaction (typically within 4-8 hours, as indicated by the disappearance of the starting aldehyde), a precipitate may form.
-
If a precipitate has formed, collect the solid product by filtration. Wash the solid with a small amount of cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent in vacuo. The resulting crude product can then be purified.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure (E)-2-(1-methyl-1H-1,2,4-triazol-5-yl)ethene-1,1-dicarbonitrile.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(1-methyl-1H-1,2,4-triazol-5-yl)acrylate
Reaction Scheme:
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol, absolute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Apparatus for filtration and recrystallization
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add ethyl cyanoacetate (1.2 eq) to the solution.[2]
-
Add a catalytic amount of piperidine (e.g., 0.1 ml).[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC (e.g., with an ethyl acetate/hexane eluent system).
-
The reaction is typically complete within 8-12 hours.[2]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure ethyl (E)-2-cyano-3-(1-methyl-1H-1,2,4-triazol-5-yl)acrylate.
-
Dry the purified product under vacuum.
Data Presentation
The following table summarizes the expected reactants and products for the described condensation reactions. Quantitative data such as reaction times and yields are based on analogous reactions and may vary.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product | Expected Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | (E)-2-(1-methyl-1H-1,2,4-triazol-5-yl)ethene-1,1-dicarbonitrile | 85-95 |
| This compound | Ethyl cyanoacetate | Piperidine | Ethanol | Ethyl (E)-2-cyano-3-(1-methyl-1H-1,2,4-triazol-5-yl)acrylate | 80-90 |
Visualizations
Experimental Workflow
The general workflow for the Knoevenagel condensation is depicted below.
Caption: General experimental workflow for the Knoevenagel condensation.
Logical Relationship of Reaction Components
The following diagram illustrates the roles of the key components in the piperidine-catalyzed Knoevenagel condensation.
Caption: Roles of reactants and catalyst in the Knoevenagel condensation.
Applications in Drug Development
The products of these condensation reactions, vinyl-substituted 1,2,4-triazoles, are of significant interest to the pharmaceutical industry. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic applications. The vinyl linkage and the cyano and ester functionalities introduced through the Knoevenagel condensation provide valuable handles for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.
A primary area of interest for these compounds is in the development of novel antimicrobial agents. Many 1,2,4-triazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[1] The mechanism of action for many triazole-based antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is essential for the integrity of the fungal cell membrane. The newly synthesized condensation products can be screened for their ability to inhibit this enzyme or other critical microbial targets.
Summary
The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of functionalized vinyl derivatives of this compound. The protocols provided herein offer a solid foundation for the preparation of these compounds, which are promising candidates for further investigation in drug discovery and materials science. The inherent biological potential of the 1,2,4-triazole scaffold, coupled with the synthetic versatility of the Knoevenagel adducts, makes this a fruitful area for continued research.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility and biological significance of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde in the development of novel heterocyclic compounds. The document includes detailed experimental protocols for key synthetic transformations, quantitative data on the biological activities of derived heterocycles, and visualizations of synthetic workflows.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The presence of a reactive aldehyde group at the 5-position provides a convenient handle for the construction of a diverse array of novel heterocyclic systems through various condensation and cyclization reactions. This allows for the exploration of new chemical space and the development of potential therapeutic agents and functional materials.
Key Synthetic Applications
The aldehyde functionality of this compound is amenable to a variety of synthetic transformations, making it a valuable precursor for the synthesis of:
-
Schiff Bases: Condensation with primary amines to form imines, which can serve as ligands for metal complexes or as intermediates for further heterocyclic synthesis.
-
Fused Heterocyclic Systems: Reactions with compounds containing active methylene groups and/or amino groups can lead to the formation of fused ring systems such as pyrazolo[1,5-a][1][2][3]triazines and other related scaffolds.
-
Biologically Active Molecules: The resulting novel heterocycles often exhibit promising pharmacological properties, including anticancer and antimicrobial activities.
Data Presentation
Table 1: Anticancer Activity of Representative 1,2,4-Triazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Substituted 1,2,4-triazole (T2) | HCT116 | 3.84[1] | 5-FU | 25.36[1] |
| Substituted 1,2,4-triazole (T7) | HCT116 | 3.25[1] | 5-FU | 25.36[1] |
| Triazolo[1,5-a]pyrimidine derivative | HepG2 | 17.69 - 25.4 | Doxorubicin | Not specified |
| Triazolo[1,5-a]pyrimidine derivative | MCF7 | 17.69 - 27.09 | Doxorubicin | Not specified |
| Phosphonate-linked 1,2,3-triazole (Cpd 8) | HT-1080 | 15.13[4] | Doxorubicin | Not specified |
| Phosphonate-linked 1,2,3-triazole (Cpd 8) | A-549 | 21.25[4] | Doxorubicin | Not specified |
| Phosphonate-linked 1,2,3-triazole (Cpd 8) | MCF-7 | 18.06[4] | Doxorubicin | Not specified |
| Phosphonate-linked 1,2,3-triazole (Cpd 8) | MDA-MB-231 | 16.32[4] | Doxorubicin | Not specified |
Table 2: Antimicrobial Activity of Representative 1,2,4-Triazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Methoxy-substituted 1,2,4-triazole (T5) | B. subtilis, E. coli | 24.7 (µM) | Ciprofloxacin | 18.1 (µM) |
| Methoxy-substituted 1,2,4-triazole (T5) | P. aeruginosa, C. albicans | 12.3 (µM) | Ciprofloxacin | 18.1 (µM) |
| Nitro-substituted 1,2,4-triazole (T17) | A. niger | 27.1 (µM) | Fluconazole | 20.4 (µM) |
| Pyrazolo[5,1-c][1][5][6]triazine (3d) | C. albicans | 16[7] | Fluconazole | Not specified |
| Ofloxacin-1,2,4-triazole hybrid | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | Ofloxacin | 0.25 - 1 |
| Clinafloxacin-triazole hybrid | Gram-positive and Gram-negative bacteria | 0.25 - 32 | Not specified | Not specified |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound
This protocol describes a general method for the condensation of this compound with various primary amines to yield the corresponding Schiff bases.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Beaker
-
Filter funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add the substituted primary amine (1.0 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Characterization:
The structure of the synthesized Schiff base can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 2: Representative Synthesis of a Fused Heterocycle: Pyrazolo[1,5-a][1][2][3]triazine derivative
This protocol is a representative procedure for the synthesis of a fused heterocyclic system, adapted from methodologies for similar aldehydes.
Materials:
-
This compound
-
3-amino-1,2,4-triazole
-
Ethanol or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq.) in ethanol or acetic acid, add 3-amino-1,2,4-triazole (1.0 eq.).
-
Heat the reaction mixture at reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with a small amount of cold ethanol, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Visualizations
References
- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure found in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. The presence of a reactive aldehyde group at the 5-position of the 1-methyl-1H-1,2,4-triazole ring allows for facile derivatization, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery.
This document provides detailed application notes on the utility of this compound in medicinal chemistry, along with generalized experimental protocols for the synthesis of its derivatives and their potential biological evaluation.
Application Notes
The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of novel bioactive compounds. The aldehyde functionality serves as a key handle for introducing molecular diversity through various chemical transformations, most notably the formation of Schiff bases and subsequent reductions or cyclizations.
Key Therapeutic Areas:
-
Antimicrobial Agents: Derivatives of 1,2,4-triazole are known to exhibit potent antibacterial and antifungal activity. The synthesis of Schiff bases from this compound and various amines or hydrazides can lead to compounds with significant antimicrobial efficacy.
-
Anticancer Agents: The 1,2,4-triazole nucleus is a core component of several anticancer drugs. Novel derivatives can be designed to target various cancer-related pathways, such as receptor tyrosine kinases or tubulin polymerization.
-
Anticonvulsant Agents: Modification of the triazole scaffold has been shown to yield compounds with significant anticonvulsant activity.
-
Anti-inflammatory Agents: The development of novel anti-inflammatory agents is another promising application, with various triazole derivatives demonstrating potent inhibitory effects on inflammatory mediators.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of derivatives of this compound based on established methodologies for analogous compounds.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases by the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., rotary evaporator, recrystallization solvents, chromatography supplies)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add the substituted primary amine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product can be collected by filtration.
-
If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Protocol 2: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Synthesized 1,2,4-triazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to obtain a range of concentrations.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (broth with inoculum only) and negative controls (broth only) in each plate. Also, include wells with standard antimicrobial drugs as a reference.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data
The following tables summarize quantitative biological activity data for various 1,2,4-triazole derivatives, illustrating the potential of this chemical class. Note that these compounds are not directly synthesized from this compound but serve as representative examples of the bioactivities that can be achieved.
Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound ID | Organism | EC50 (µg/mL) |
| 8d | Physalospora piricola | 10.808[1][2] |
| 8k | Physalospora piricola | 10.126[1][2] |
| Mefentrifluconazole (Control) | Physalospora piricola | >50 |
Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| 8c | Hela (Cervical Cancer) | 3.6[3] |
| 8d | Hela (Cervical Cancer) | 4.2[3] |
| 7d | Hela (Cervical Cancer) | < 12[4][5] |
| 7e | Hela (Cervical Cancer) | < 12[4][5] |
| 10a | Hela (Cervical Cancer) | < 12[4][5] |
| 10d | Hela (Cervical Cancer) | < 12[4][5] |
Table 3: Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound ID | Organism | MIC (µg/mL) |
| 46a | Staphylococcus aureus | 3.125 |
| 47d | Staphylococcus aureus | 3.125 |
| Ceftriaxone (Control) | Staphylococcus aureus | 3.125 |
| 45 (bromo diphenylsulfone derivative) | Bacillus cereus | 8 |
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive compounds starting from this compound.
Caption: Synthetic and screening workflow for novel 1,2,4-triazole derivatives.
Signaling Pathway
The diagram below depicts a simplified representation of the fungal ergosterol biosynthesis pathway, a common target for triazole antifungal agents. Triazoles inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol production.
Caption: Inhibition of fungal ergosterol biosynthesis by 1,2,4-triazole derivatives.
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-methyl-1H-1,2,4-triazole-5-carbaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde as a versatile building block for the synthesis of novel agrochemicals. The unique chemical properties of this compound, featuring a reactive aldehyde group attached to a biologically active 1,2,4-triazole scaffold, make it a valuable starting material for the development of fungicides, herbicides, and insecticides.
Introduction
The 1,2,4-triazole moiety is a well-established pharmacophore in the agrochemical industry, present in a wide range of commercial products.[1] Triazole-based fungicides, for instance, are known to be potent inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2] The introduction of a carbaldehyde function at the 5-position of the 1-methyl-1H-1,2,4-triazole ring provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures with potential agrochemical applications.[1] This document outlines the synthesis of the core building block and provides detailed protocols for its elaboration into potential fungicidal, herbicidal, and insecticidal compounds.
Synthesis of the Core Building Block
The primary synthetic route to this compound involves a nucleophilic substitution reaction. This method utilizes the lithiation of 1-methyl-1,2,4-triazole followed by formylation with dimethylformamide (DMF).[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
1-methyl-1,2,4-triazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether (Et₂O)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon gas
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of 1-methyl-1,2,4-triazole (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an argon atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium in hexanes (1.1 eq) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.
-
Anhydrous DMF (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Application in Fungicide Synthesis
The aldehyde functionality of this compound can be utilized in a Wittig reaction to introduce a double bond, which can then be further functionalized to create potent fungicides. The following protocol describes a hypothetical synthesis of a fungicide candidate.
Experimental Protocol: Synthesis of a Triazole-based Fungicide Candidate
Step 1: Wittig Reaction
-
A suspension of a suitable phosphonium salt (e.g., (2,4-dichlorobenzyl)triphenylphosphonium bromide) (1.1 eq) and potassium tert-butoxide (1.2 eq) in anhydrous tetrahydrofuran (THF) is stirred at 0 °C for 30 minutes under an argon atmosphere.
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to yield the stilbene intermediate.
Step 2: Epoxidation
-
The stilbene intermediate (1.0 eq) is dissolved in dichloromethane (DCM).
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq) is added portion-wise at 0 °C.
-
The mixture is stirred at room temperature for 6 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried, and concentrated to give the epoxide.
Step 3: Oxirane Ring Opening
-
The epoxide (1.0 eq) is dissolved in methanol.
-
A catalytic amount of a Lewis acid (e.g., zinc chloride) is added.
-
The mixture is refluxed for 4 hours.
-
The solvent is removed, and the residue is purified by column chromatography to yield the final fungicide candidate.
Quantitative Fungicidal Activity Data (Representative)
The following table presents representative in vitro fungicidal activity data for 1,2,4-triazole derivatives against various phytopathogenic fungi. While not directly derived from the exact protocol above, these values for structurally related compounds indicate the potential efficacy.
| Compound ID | Fungal Species | EC₅₀ (mg/L) |
| 5a4 | Sclerotinia sclerotiorum | 1.59[2] |
| Phytophthora infestans | 0.46[2] | |
| Rhizoctonia solani | 0.27[2] | |
| Botrytis cinerea | 11.39[2] | |
| 5b2 | Sclerotinia sclerotiorum | 0.12[2] |
Application in Herbicide Synthesis
The aldehyde group can undergo a Knoevenagel condensation with an active methylene compound, followed by further modifications to yield herbicidal agents.
Experimental Protocol: Synthesis of a Triazole-based Herbicide Candidate
Step 1: Knoevenagel Condensation
-
A mixture of this compound (1.0 eq), an active methylene compound (e.g., malononitrile) (1.1 eq), and a catalytic amount of piperidine in ethanol is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to give the Knoevenagel condensation product.
Step 2: Michael Addition
-
The Knoevenagel product (1.0 eq) is dissolved in a suitable solvent such as acetonitrile.
-
A nucleophile (e.g., a substituted aniline) (1.1 eq) and a base (e.g., triethylamine) are added.
-
The mixture is stirred at room temperature for 24 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography to yield the herbicide candidate.
Quantitative Herbicidal Activity Data (Representative)
The following table shows representative herbicidal activity data for 1,2,4-triazole derivatives against common weed species.
| Compound ID | Weed Species | Inhibition (%) at 1.5 kg/ha |
| 6f | Lettuce | 80[3] |
| Bentgrass | 80[3] | |
| 6g | Lettuce | 80[3] |
| Bentgrass | 80[3] |
Application in Insecticide Synthesis
Reductive amination of this compound with various amines can lead to the formation of Schiff bases, which can then be reduced to produce insecticidal compounds.
Experimental Protocol: Synthesis of a Triazole-based Insecticide Candidate
Step 1: Schiff Base Formation
-
A solution of this compound (1.0 eq) and a primary amine (e.g., 2,6-dichloroaniline) (1.0 eq) in methanol is stirred at room temperature.
-
A catalytic amount of acetic acid is added.
-
The reaction is monitored by TLC until the starting materials are consumed (typically 2-4 hours).
Step 2: Reduction of the Imine
-
The solution containing the Schiff base is cooled to 0 °C.
-
Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the addition of water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the insecticide candidate.
Quantitative Insecticidal Activity Data (Representative)
The following table provides representative insecticidal activity data for 1,2,4-triazole derivatives against common insect pests.
| Compound ID | Insect Species | Activity (%) at 100 mg/L |
| 4-1 | Nilaparvata lugens | 93.5[4] |
| 4-2 | Nilaparvata lugens | 94.1[4] |
| 4-19 | Nilaparvata lugens | 95.5[4] |
Disclaimer: The synthetic protocols for the fungicide, herbicide, and insecticide candidates are illustrative and based on established chemical reactions. The biological activity data presented is for structurally related compounds and is intended to be representative of the potential of this class of molecules. Actual yields and activities will vary and require experimental validation.
References
- 1. Buy this compound | 99651-37-3 [smolecule.com]
- 2. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for conducting nucleophilic aromatic substitution (SNAr) reactions on a 1-methyl-1H-1,2,4-triazole scaffold. The protocol outlines the reaction of a halogenated 1-methyl-1H-1,2,4-triazole with various nucleophiles, providing a versatile method for the synthesis of a diverse range of substituted triazole derivatives. Such compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole core in numerous therapeutic agents.
Introduction
The 1,2,4-triazole ring is a key pharmacophore found in a wide array of biologically active compounds. The functionalization of this heterocyclic system through nucleophilic substitution allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The carbon atoms in the 1,2,4-triazole ring are electron-deficient and therefore susceptible to nucleophilic attack, particularly when a suitable leaving group, such as a halogen, is present on the ring.[1] This protocol focuses on the substitution at the C3 position of the 1-methyl-1H-1,2,4-triazole ring system.
Experimental Protocols
General Procedure for Nucleophilic Substitution on 3-Bromo-1-methyl-1H-1,2,4-triazole
This protocol describes a general method for the reaction of 3-bromo-1-methyl-1H-1,2,4-triazole with various nucleophiles. The specific conditions may require optimization depending on the nucleophile's reactivity.
Materials:
-
3-Bromo-1-methyl-1H-1,2,4-triazole
-
Nucleophile (e.g., sodium methoxide, benzylamine, sodium thiophenolate)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (if required, e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-1-methyl-1H-1,2,4-triazole (1.0 eq).
-
Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a salt (e.g., sodium methoxide), it can be added directly. If the nucleophile is neutral (e.g., benzylamine), a base (e.g., K₂CO₃, 2.0 eq) may be required to facilitate the reaction.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted 1-methyl-1H-1,2,4-triazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the nucleophilic substitution on 3-bromo-1-methyl-1H-1,2,4-triazole with various nucleophiles.
| Nucleophile | Product | Reaction Conditions | Reaction Time (h) | Yield (%) |
| Sodium Methoxide | 3-Methoxy-1-methyl-1H-1,2,4-triazole | DMF, 80 °C | 6 | 85 |
| Benzylamine | 3-(Benzylamino)-1-methyl-1H-1,2,4-triazole | K₂CO₃, DMF, 100 °C | 12 | 78 |
| Sodium Thiophenolate | 1-Methyl-3-(phenylthio)-1H-1,2,4-triazole | THF, 60 °C | 8 | 92 |
| Hydrazine | 3-Hydrazinyl-1-methyl-1H-1,2,4-triazole | Ethanol, reflux | 10 | 75 |
Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for the nucleophilic substitution on 1-methyl-1H-1,2,4-triazole.
Caption: Experimental workflow for nucleophilic substitution.
The logical relationship for the nucleophilic substitution reaction can be visualized as follows.
Caption: Nucleophilic aromatic substitution pathway.
References
Application Notes and Protocols: 1-methyl-1H-1,2,4-triazole-5-carbaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde in materials science, focusing on its role as a versatile building block for the synthesis of functional polymers and coordination complexes. The inherent properties of the 1,2,4-triazole moiety, such as thermal stability, coordination ability, and potential for hydrogen bonding, combined with the reactive aldehyde group, make this compound a valuable precursor for advanced materials.[1]
Synthesis of Poly(azomethine-triazole)s
The aldehyde functionality of this compound allows for its use as a monomer in condensation polymerization reactions. Specifically, it can react with diamines to form poly(azomethine)s, also known as polyimines or Schiff base polymers. These polymers are of interest for their potential in chemosensing, catalysis, and as thermally stable materials.
Experimental Protocol: Synthesis of a Poly(azomethine-triazole) with p-Phenylenediamine
Objective: To synthesize a linear poly(azomethine-triazole) via Schiff base condensation.
Materials:
-
This compound (99%)
-
p-Phenylenediamine (99%)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Acetic acid (catalyst)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Nitrogen inlet
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a 100 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve this compound (1.11 g, 10 mmol) in 30 mL of anhydrous DMF.
-
To this solution, add p-phenylenediamine (1.08 g, 10 mmol) and a catalytic amount of acetic acid (0.1 mL).
-
Stir the reaction mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Increase the temperature to 120 °C and reflux the mixture for 24 hours. The formation of a precipitate may be observed.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ethanol to precipitate the polymer.
-
Filter the precipitate using a Buchner funnel, wash thoroughly with ethanol to remove unreacted monomers and solvent.
-
Dry the resulting polymer in a vacuum oven at 60 °C for 12 hours.
Characterization:
The resulting polymer can be characterized by:
-
FT-IR Spectroscopy: To confirm the formation of the azomethine (-C=N-) bond (typically observed around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretching bands.
-
¹H-NMR Spectroscopy: To analyze the polymer structure.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[2]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
Expected Outcome:
A solid, colored polymer that is largely insoluble in common organic solvents, indicating a high degree of polymerization.
Quantitative Data Summary
| Parameter | Expected Value/Range |
| Yield | > 80% |
| Color | Yellow to brown solid |
| Decomposition Temperature (TGA) | > 250 °C |
| Azomethine (-C=N-) IR Peak | 1600 - 1650 cm⁻¹ |
Diagram of the Polymerization Workflow
Caption: Workflow for the synthesis and characterization of poly(azomethine-triazole).
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the triazole ring in this compound can act as coordination sites for metal ions.[1] This property, combined with the potential for the aldehyde group to be further functionalized (e.g., to a carboxylate), makes it a candidate ligand for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis.
While direct synthesis of MOFs from the aldehyde is less common, it can be used to postsynthetically modify existing MOFs or be converted to other functional groups more suitable for MOF synthesis.
Hypothetical Protocol: Post-Synthetic Modification of an Amine-Containing MOF
Objective: To functionalize a MOF containing free amine groups with this compound via Schiff base formation.
Materials:
-
Amine-functionalized MOF (e.g., IRMOF-3)
-
This compound
-
Anhydrous Chloroform
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Centrifuge
-
Vacuum oven
Procedure:
-
Activate the amine-functionalized MOF by heating under vacuum to remove guest molecules.
-
In a Schlenk flask under an inert atmosphere, suspend the activated MOF (100 mg) in anhydrous chloroform (10 mL).
-
Add a solution of this compound (5 equivalents based on amine content of the MOF) in anhydrous chloroform (5 mL).
-
Stir the suspension at 60 °C for 48 hours.
-
After cooling, collect the solid product by centrifugation.
-
Wash the product repeatedly with fresh chloroform to remove unreacted aldehyde.
-
Dry the functionalized MOF under vacuum at 80 °C.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the retention of the MOF framework crystallinity.
-
FT-IR Spectroscopy: To observe the appearance of the imine C=N stretching band.
-
Nitrogen Adsorption-Desorption Isotherms: To measure the change in surface area and pore volume after functionalization.
Quantitative Data Comparison (Hypothetical)
| Property | Before Modification (IRMOF-3) | After Modification |
| BET Surface Area (m²/g) | ~1500 | ~1200 |
| Pore Volume (cm³/g) | ~0.7 | ~0.55 |
| Imine C=N Peak (FT-IR) | Absent | Present (~1620 cm⁻¹) |
Diagram of the MOF Post-Synthetic Modification
Caption: Post-synthetic modification of an amine-functionalized MOF.
Synthesis of Triazole-Based Dyes
The aldehyde group can participate in various condensation reactions, such as Knoevenagel condensation with active methylene compounds, to produce dyes. The resulting molecules, incorporating the triazole ring, could exhibit interesting photophysical properties and find applications as fluorescent probes or in dye-sensitized solar cells.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Objective: To synthesize a triazole-containing dye via Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
Dissolve this compound (1.11 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (25 mL).
-
Add a few drops of piperidine as a catalyst.
-
Stir the reaction mixture at room temperature for 4 hours.
-
The product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Characterization:
-
UV-Vis Spectroscopy: To determine the absorption maximum of the dye.
-
Fluorescence Spectroscopy: To investigate the emission properties.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.
Expected Spectroscopic Data
| Technique | Expected Observation |
| UV-Vis (in Ethanol) | λ_max in the range of 300-400 nm |
| ¹H NMR | Appearance of a new vinyl proton signal |
Diagram of the Knoevenagel Condensation
Caption: Knoevenagel condensation for the synthesis of a triazole-based dye.
Disclaimer: The provided protocols are based on general chemical principles and may require optimization. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
Application Notes and Protocols for the Synthesis of 1,2,4-Triazole Derivatives for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1,2,4-triazole derivatives and their evaluation as enzyme inhibitors. The 1,2,4-triazole scaffold is a prominent feature in many clinically significant drugs due to its diverse biological activities, which include antifungal, antiviral, anticancer, and antimicrobial properties.[1] The unique structural characteristics of the triazole ring, such as its ability to form hydrogen bonds, its dipole moment, and its rigidity, allow for high-affinity interactions with a variety of biological targets, especially enzymes.[1]
I. Synthetic Protocols for 1,2,4-Triazole Derivatives
Several versatile methods are available for the synthesis of the 1,2,4-triazole core. Below are two common and effective approaches.
Protocol 1: Synthesis from Hydrazides and Isothiocyanates
This method is a widely used approach for the synthesis of 1,2,4-triazole-3-thiones, which are valuable precursors for a variety of enzyme inhibitors.[1]
Step 1: Synthesis of Acylthiosemicarbazide Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve the desired carbohydrazide (1 equivalent) in ethanol.
-
Addition of Isothiocyanate: To the stirred solution, add the appropriate aryl isothiocyanate (1 equivalent).
-
Reflux: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. The precipitated acylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.[1]
Step 2: Cyclization to 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Reaction Setup: Suspend the synthesized acylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2M).
-
Reflux: Reflux the mixture for 4-6 hours.
-
Acidification: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.
-
Isolation of Product: The precipitated 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).[1]
Protocol 2: Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Hydrazones and Amines
This method allows for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles under aerobic oxidative conditions.[2]
-
Reaction Setup: In a sealed tube, combine the hydrazone (1 equivalent), aliphatic amine (2 equivalents), and iodine (I₂) as a catalyst (0.2 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Heating: Heat the reaction mixture at 100-120 °C for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1,3,5-trisubstituted 1,2,4-triazole.[1]
II. Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of 1,2,4-triazole derivatives as enzyme inhibitors.
Caption: General workflow for synthesis and evaluation.
III. Enzyme Inhibition Studies
1,2,4-triazole derivatives have been shown to inhibit a wide range of enzymes.[3][4] The following protocols describe general methods for evaluating enzyme inhibitory activity.
Protocol 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
These enzymes are targets for the management of Alzheimer's disease.[5][6]
-
Preparation of Reagents: Prepare solutions of the test compounds, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent, and the respective enzymes (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution, buffer, and a solution of the test compound at various concentrations.
-
Pre-incubate the mixture at a specified temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 4: α-Glucosidase Inhibition Assay
α-Glucosidase inhibitors are used in the management of type 2 diabetes mellitus.[7]
-
Preparation of Reagents: Prepare solutions of the test compounds, α-glucosidase, and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution and a solution of the test compound at various concentrations.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the reaction by adding the pNPG solution.
-
Incubate the reaction mixture at 37 °C for 20 minutes.
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the cholinesterase assay.
IV. Quantitative Data on Enzyme Inhibition
The following tables summarize the inhibitory activities of various 1,2,4-triazole derivatives against different enzyme targets.
Table 1: Inhibition of Cholinesterases and α-Glucosidase by Azinane-Triazole Derivatives [5][6]
| Compound | Target Enzyme | IC50 (µM) |
| 12d | AChE | 0.73 ± 0.54 |
| α-Glucosidase | 36.74 ± 1.24 | |
| Urease | 19.35 ± 1.28 | |
| BChE | 0.017 ± 0.53 | |
| 12m | BChE | 0.038 ± 0.50 |
| 12n | α-Glucosidase | Most active in series |
| Acarbose (Standard) | α-Glucosidase | 375.82 ± 1.76 |
Table 2: Inhibition of Thymidine Phosphorylase by Bis-1,2,4-Triazoles [8]
| Compound | Substituent | IC50 (µM) |
| 2 | Hexyl | 28.74 ± 0.59 |
| 6 | - | - |
Table 3: Inhibition of α-Amylase and α-Glucosidase by Fluorine-Containing 1,2,4-Triazole-5-one Derivatives [9]
| Compound Series | Target Enzyme | IC50 Range (µM) |
| 4a-d, 6a-b, 7a-b, 8a-b | α-Amylase | 185.2 ± 3.4 to 535.6 ± 5.5 |
| α-Glucosidase | 202.1 ± 3.8 to 803.2 ± 10.3 | |
| Acarbose (Standard) | α-Amylase | 411.3 ± 6.4 |
| α-Glucosidase | 252.0 ± 4.8 |
V. Signaling Pathway Involvement
The inhibition of enzymes by 1,2,4-triazole derivatives can have significant effects on various signaling pathways implicated in disease.
Cholinergic Signaling in Alzheimer's Disease
Acetylcholinesterase and butyrylcholinesterase play a crucial role in the cholinergic signaling pathway by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing Alzheimer's disease.[6]
Caption: Inhibition of AChE/BChE in cholinergic signaling.
VI. Conclusion
1,2,4-triazole derivatives represent a versatile and potent class of compounds for the development of novel enzyme inhibitors. The synthetic protocols provided herein are robust and can be adapted for the generation of diverse compound libraries. The described enzyme inhibition assays offer standardized methods for evaluating the biological activity of these compounds. The presented data highlights the potential of 1,2,4-triazoles in targeting enzymes relevant to various diseases, underscoring their importance in medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to optimize reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A1: The most widely reported and reliable method is the nucleophilic substitution of 1-methyl-1H-1,2,4-triazole. This involves the lithiation of the C5 position using a strong organolithium base, such as n-butyllithium, followed by formylation with a suitable electrophile like N,N-dimethylformamide (DMF).[1] This method offers good yields and regioselectivity.
Q2: What are the critical parameters to control for a successful lithiation reaction?
A2: Several parameters are critical for a successful lithiation reaction. These include maintaining a low reaction temperature (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[2] It is also crucial to use anhydrous and degassed solvents and to perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) to avoid quenching the highly reactive organolithium reagent.[2] The quality and accurate titration of the organolithium reagent are also paramount for reproducibility and optimal yield.[2]
Q3: Are there any alternative synthetic routes to this compound?
A3: Yes, alternative routes exist, though they are less commonly reported for this specific compound. These can include condensation reactions and cyclocondensation approaches to form the triazole ring with the aldehyde functionality already incorporated or in a masked form.[1] However, the lithiation-formylation route is generally preferred for its directness and relatively good yields.
Q4: What is the best method for purifying the final product?
A4: The most effective and widely used method for the purification of this compound is flash column chromatography.[1] A gradient of dichloromethane and methanol is typically employed to separate the product from unreacted starting materials and side products.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Degraded organolithium reagent | Titrate the organolithium reagent (e.g., n-BuLi) before use to determine its exact molarity. Commercial organolithium reagents can degrade over time.[2] |
| Presence of moisture or oxygen | Ensure all glassware is oven-dried or flame-dried under vacuum and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents.[2] |
| Incorrect reaction temperature | Maintain a constant low temperature (-78 °C) during the lithiation and formylation steps using a dry ice/acetone or similar cooling bath.[2] |
| Inefficient quenching | Add the formylating agent (DMF) slowly at -78 °C and allow the reaction to warm to room temperature gradually before quenching with an aqueous solution. |
Problem 2: Formation of multiple spots on TLC, indicating side products.
| Possible Cause | Troubleshooting Step |
| Side reactions due to elevated temperature | Ensure the reaction temperature does not rise above -70 °C during the addition of n-butyllithium and DMF. |
| Over-alkylation or di-lithiation | Use the stoichiometric amount of n-butyllithium (typically 1.0 to 1.1 equivalents). Titration of the n-BuLi is crucial. |
| Reaction with carbon dioxide from the air | Maintain a positive pressure of inert gas throughout the reaction and quenching process. |
Problem 3: Difficulty in isolating the product during workup.
| Possible Cause | Troubleshooting Step |
| Product is water-soluble | After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery. |
| Emulsion formation during extraction | Add a small amount of brine to the aqueous layer to break up emulsions. |
Experimental Protocols
Synthesis of this compound via Lithiation-Formylation
This protocol is based on established procedures for the lithiation and formylation of N-methyl-1,2,4-triazole.[1]
Materials:
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1-methyl-1H-1,2,4-triazole
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n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
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Anhydrous N,N-dimethylformamide (DMF)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Dichloromethane
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Methanol
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Anhydrous magnesium sulfate
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Dry ice/acetone bath
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Inert gas (Argon or Nitrogen) supply
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Schlenk line and appropriate glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Addition of Starting Material: Under a positive pressure of inert gas, dissolve 1-methyl-1H-1,2,4-triazole (1.0 eq) in anhydrous diethyl ether or THF.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
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Formylation: Slowly add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C. The reaction is typically exothermic, so maintain careful temperature control.
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Warming and Quenching: After the addition of DMF is complete, allow the reaction mixture to stir at -78 °C for another hour before gradually warming to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient (e.g., 95:5 to 80:20) to afford the pure this compound.[1]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Reference |
| Starting Material | 1-methyl-1H-1,2,4-triazole | [1] |
| Base | n-Butyllithium | [1] |
| Solvent | Diethyl ether or THF | [1] |
| Formylating Agent | N,N-dimethylformamide (DMF) | [1] |
| Reaction Temperature | -78 °C | [1] |
| Reported Yield | 67.7% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde from a reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering practical solutions and preventative measures.
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the baseline on the TLC plate or column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent by increasing the percentage of methanol in the dichloromethane/methanol mixture. Start with a low polarity mixture (e.g., 98:2 DCM/MeOH) and incrementally increase the methanol content. |
| Poor separation between the product and impurities. | - The solvent system has suboptimal selectivity.- The column is overloaded.- The column was not packed properly. | - Experiment with different solvent systems. While dichloromethane/methanol is common, other systems like ethyl acetate/hexanes or ethyl acetate/dichloromethane could offer better separation for specific impurities.- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).- Pack the column carefully to avoid channels and ensure a flat surface before loading the sample. |
| The product streaks or "tails" on the TLC plate or during column elution. | - The compound is highly polar and is interacting strongly with the acidic silica gel.- The sample is overloaded. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel.- Load a smaller amount of the crude material onto the column. |
| The desired product co-elutes with an impurity. | The polarity of the product and the impurity are very similar in the chosen solvent system. | - Try a different solvent system with different selectivities (e.g., switching from a proton-donating solvent like methanol to a non-proton-donating one like ethyl acetate).- If the impurity is a starting material, consider a chemical quench or workup step to remove it before chromatography.- If all else fails, consider recrystallization of the impure fractions. |
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of forming crystals. | - The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent.- The cooling process is too rapid. | - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.- Try a different solvent or a solvent mixture with a lower boiling point. |
| No crystals form upon cooling. | - The solution is not saturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and then try cooling again.- Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution at room temperature until turbidity is observed, then heat until the solution is clear and allow it to cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.- Cool the solution in an ice bath or refrigerator to maximize crystal formation before filtration.- Concentrate the mother liquor and perform a second recrystallization to recover more product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after the synthesis of this compound?
A1: Common impurities depend on the synthetic route. If you are using the common method of lithiation of 1-methyl-1H-1,2,4-triazole followed by formylation with dimethylformamide (DMF), you can expect to see:
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Unreacted 1-methyl-1H-1,2,4-triazole: This is a common starting material that may not have fully reacted.
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Hydrolysis products: If the reaction is quenched with water, any remaining lithiated intermediate will revert to 1-methyl-1H-1,2,4-triazole.
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Side products from DMF: Depending on the reaction conditions, DMF can lead to minor byproducts.
Q2: What is the most effective method for purifying this compound?
A2: Flash column chromatography is the most widely used and generally most effective method for purifying this compound.[1] A gradient of methanol in dichloromethane is a good starting point for the mobile phase.[1]
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization can be a viable purification method, especially for removing less soluble or more soluble impurities. For similar triazole compounds, solvent systems such as ethanol/ethyl acetate have been used. The selection of an appropriate solvent system is crucial and should be determined through small-scale solubility tests.
Q4: How can I monitor the progress of my column chromatography?
A4: Thin-layer chromatography (TLC) is the best way to monitor your column. Spot the collected fractions on a TLC plate alongside a spot of your crude reaction mixture and a spot of your starting material (if available). This will allow you to identify which fractions contain your purified product.
Q5: My purified product is a liquid or a low-melting solid. How should I handle it after purification?
A5: After column chromatography, the fractions containing the pure product should be combined and the solvent removed under reduced pressure using a rotary evaporator. If the product is a liquid or a low-melting solid, it is advisable to use a high-vacuum pump to remove any residual solvent.
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound using flash column chromatography. The starting purity is based on the reported yield of a common synthetic procedure, assuming the remaining mass consists of impurities.[1]
| Purification Method | Starting Purity (Approx.) | Final Purity (Typical) | Yield (Typical) | Notes |
| Flash Column Chromatography | ~68% | >95% | 80-90% | Highly effective for removing both polar and non-polar impurities. Yield is dependent on the separation efficiency. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
1. Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Dichloromethane (DCM), HPLC grade
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Methanol (MeOH), HPLC grade
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Triethylamine (optional)
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Glass column with a stopcock
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Sand
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Collection tubes
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TLC plates, developing chamber, and UV lamp
2. Procedure:
-
TLC Analysis:
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Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
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Develop a TLC plate with different ratios of dichloromethane/methanol (e.g., 98:2, 95:5, 90:10) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
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Securely clamp the glass column in a vertical position in a fume hood.
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Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 DCM/MeOH).
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
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Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of dichloromethane.
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Carefully apply the sample solution to the top of the silica gel bed.
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Allow the sample to adsorb onto the silica by draining the solvent until it is level with the top of the sand.
-
-
Elution:
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Carefully add the eluent to the top of the column.
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Begin eluting with the initial low-polarity solvent system, collecting fractions.
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If a gradient elution is required, gradually increase the polarity by increasing the percentage of methanol in the mobile phase. A common gradient for this type of compound is from 95:5 to 80:20 dichloromethane/methanol.[1]
-
-
Fraction Analysis:
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Monitor the collected fractions by TLC.
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Combine the fractions that contain the pure product.
-
-
Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic strategies for preparing this compound. The first involves the N-methylation of 1H-1,2,4-triazole followed by formylation of the resulting 1-methyl-1H-1,2,4-triazole, typically via a Vilsmeier-Haack reaction. The second common method is the direct lithiation of 1-methyl-1H-1,2,4-triazole at the 5-position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1]
Q2: Which synthetic route offers better regioselectivity?
A2: The lithiation of 1-methyl-1H-1,2,4-triazole followed by formylation generally offers higher regioselectivity, yielding the desired 5-carbaldehyde isomer.[1] The methylation of 1H-1,2,4-triazole can produce a mixture of 1-methyl and 4-methyl isomers, which may require separation.
Q3: What are the expected yields for the synthesis?
A3: Yields can vary significantly based on the chosen route and optimization of reaction conditions. The lithiation-formylation route has reported yields of approximately 67.7% under optimized conditions.[1] The two-step methylation and formylation route yields will be dependent on the efficiency of each step.
Q4: How can I purify the final product?
A4: Chromatographic separation is a widely used method for the purification of this compound.[1] Flash column chromatography with a dichloromethane/methanol gradient system is often effective.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Methylation of 1,2,4-triazole: | Ensure the use of a slight excess of the methylating agent and an adequate reaction time. Monitor the reaction progress using TLC or GC-MS to confirm the consumption of the starting material. |
| Formation of Isomeric Byproducts: | During methylation, the formation of the 4-methyl isomer can reduce the yield of the desired 1-methyl intermediate. Optimize the reaction conditions (e.g., base, solvent, temperature) to favor the formation of the 1-methyl isomer. |
| Incomplete Lithiation: | Use a freshly titrated solution of the organolithium reagent (e.g., n-butyllithium). Ensure anhydrous reaction conditions and maintain a low temperature (e.g., -78 °C) during the lithiation step. |
| Inefficient Vilsmeier-Haack Reaction: | Ensure the Vilsmeier reagent is freshly prepared by adding phosphorus oxychloride to DMF at 0 °C. The reaction temperature for the formylation step may need to be optimized. |
| Product Degradation: | The aldehyde product may be sensitive to certain conditions. Avoid prolonged exposure to high temperatures or strongly acidic/basic conditions during workup and purification. |
| Difficulties in Product Isolation: | The product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Impurity | Source | Identification & Removal |
| 4-methyl-1H-1,2,4-triazole | Isomeric byproduct from the methylation of 1,2,4-triazole. | Identification: 1H NMR, GC-MS. Removal: Careful chromatographic separation of the methylated intermediate before formylation. |
| 1,4-dimethyl-1,2,4-triazolium salt | Over-methylation of 1,2,4-triazole. | Identification: 1H NMR. Removal: As a salt, it can often be removed by an aqueous wash of the organic extract of the methylated intermediate. |
| Unreacted 1-methyl-1H-1,2,4-triazole | Incomplete formylation. | Identification: 1H NMR, GC-MS. Removal: Chromatographic purification of the final product. |
| 1-methyl-1H-1,2,4-triazole-3-carbaldehyde | Isomeric byproduct from the formylation step. | Identification: 1H NMR, GC-MS. Removal: Careful chromatographic separation. |
Table 1: Common Byproducts in the Synthesis of this compound
| Byproduct | Synthetic Step | Typical Percentage (if known) | Notes |
| 4-methyl-1H-1,2,4-triazole | Methylation | Can be significant depending on conditions | Isomeric to the desired intermediate. |
| 1,4-dimethyl-1,2,4-triazolium iodide | Methylation | Minor | Formed by over-methylation. |
| 1-methyl-1H-1,2,4-triazole-3-carbaldehyde | Formylation | Generally minor in lithiation route | Regioisomer of the final product. |
Experimental Protocols
Protocol 1: Synthesis via Methylation and Vilsmeier-Haack Formylation
Step 1: Methylation of 1H-1,2,4-triazole
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To a solution of 1H-1,2,4-triazole in a suitable solvent (e.g., methanol), add one equivalent of a base (e.g., sodium methoxide).
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Stir the mixture at room temperature for 30 minutes.
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Add a slight excess of a methylating agent (e.g., methyl iodide).
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Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
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Remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., chloroform).
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude 1-methyl-1H-1,2,4-triazole, which may contain the 4-methyl isomer.
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Purify the 1-methyl-1H-1,2,4-triazole by chromatography if necessary.
Step 2: Vilsmeier-Haack Formylation of 1-methyl-1H-1,2,4-triazole
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In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl3) to an equimolar amount of N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.
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To this reagent, add a solution of 1-methyl-1H-1,2,4-triazole in DMF.
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Heat the reaction mixture (e.g., to 80 °C) for several hours until the reaction is complete (monitor by TLC).
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Cool the mixture and pour it onto crushed ice.
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Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (e.g., using a dichloromethane/methanol gradient).
Protocol 2: Synthesis via Lithiation and Formylation
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Under an inert atmosphere (e.g., argon), dissolve 1-methyl-1H-1,2,4-triazole in anhydrous diethyl ether or tetrahydrofuran.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 1.1 equivalents) while maintaining the temperature at -78 °C.
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Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
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Add anhydrous N,N-dimethylformamide (DMF) (typically 1.2 equivalents) dropwise to the reaction mixture at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
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Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude this compound by flash column chromatography.
Visual Guides
Caption: Overview of the two primary synthetic routes.
Caption: Byproduct formation in the methylation/formylation route.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Regioselective Synthesis of 1-Methyl-1H-1,2,4-triazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-1,2,4-triazole derivatives. The focus is on improving regioselectivity and addressing common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1-methyl-1H-1,2,4-triazole derivatives, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 1-Methyl-1H-1,2,4-triazole Product
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Question: My reaction is resulting in a low yield or no formation of the target 1-methyl-1H-1,2,4-triazole. What are the likely causes and how can I rectify this?
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Answer: Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended:
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Reactant Purity: Verify the purity of the starting 1,2,4-triazole and the methylating agent. Impurities can interfere with the reaction.
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Base Strength: The base used may be too weak to efficiently deprotonate the 1,2,4-triazole. While weaker bases like triethylamine might be insufficient, stronger bases such as potassium carbonate, sodium methoxide, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often more effective.[1]
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Solvent Choice: The solubility of the triazole salt formed after deprotonation is critical. Polar aprotic solvents like DMF or DMSO are generally good choices to ensure the salt is dissolved and can react.[1]
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Reaction Temperature: Some reactions require heating to proceed at an adequate rate. If the reaction is being conducted at room temperature, consider increasing the temperature. Microwave irradiation can also be a valuable tool to accelerate the reaction, often significantly reducing reaction times.[1]
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Moisture: The presence of water can hydrolyze the methylating agent. It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried.[1]
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Issue 2: Poor Regioselectivity with a Mixture of 1-Methyl and 4-Methyl Isomers
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Question: I am obtaining a mixture of 1-methyl-1H-1,2,4-triazole and 4-methyl-1H-1,2,4-triazole. How can I improve the regioselectivity to favor the N-1 isomer?
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Answer: Achieving high regioselectivity is a common challenge in the alkylation of unsubstituted 1,2,4-triazoles. The N-1 and N-4 positions have different electronic and steric environments, and the reaction conditions can be tuned to favor one over the other.[1]
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Choice of Base and Solvent: The combination of the base and solvent plays a pivotal role in directing the alkylation. For instance, using DBU as the base in THF has been reported to provide a high regioselectivity of approximately 90:10 in favor of the N-1 isomer.[2]
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Steric Hindrance: Bulky substituents on the triazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[1]
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Use of a Blocking Group: To completely prevent N-4 alkylation, the N-4 position can be blocked with a protecting group prior to methylation. A common strategy is to use the 4-amino group, which can be removed after N-1 methylation.
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Issue 3: Difficulty in Separating the 1-Methyl and 4-Methyl Isomers
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Question: The 1-methyl and 4-methyl isomers are proving difficult to separate by standard column chromatography. What are the recommended purification methods?
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Answer: The separation of N-alkylated 1,2,4-triazole isomers can be challenging due to their similar polarities.[1]
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Chromatography: Careful selection of the eluent system is crucial for successful separation by silica gel column chromatography. A gradient elution may be necessary to achieve good resolution. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed.[1]
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Characterization: To confirm the identity of the separated isomers, spectroscopic methods are essential. 1H NMR spectroscopy can be used to distinguish between the 1-methyl and 4-methyl isomers based on the chemical shifts of the triazole ring protons and the methyl group.
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Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the regioselectivity of 1,2,4-triazole methylation?
A1: The regioselectivity of 1,2,4-triazole methylation is primarily influenced by a combination of factors including:
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Electronic Effects: The nucleophilicity of the different nitrogen atoms in the triazole ring.
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Steric Hindrance: The size of substituents on the triazole ring and the bulkiness of the alkylating agent.[1]
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Reaction Conditions: The choice of base, solvent, and reaction temperature can significantly impact the ratio of N-1 to N-4 alkylation.[1]
Q2: Are there any "greener" solvents that can be used for this synthesis?
A2: While polar aprotic solvents like DMF and NMP are effective, they are coming under increasing scrutiny due to environmental and safety concerns. Greener alternatives to consider include higher boiling alcohols like butanol or using lower boiling polar aprotic solvents like acetonitrile under pressure to achieve the necessary reaction temperature.[3]
Q3: Can microwave-assisted synthesis improve the regioselectivity?
A3: Microwave irradiation is primarily used to accelerate the rate of reaction by rapidly heating the reaction mixture.[1] While it can lead to cleaner reactions and higher yields in shorter times, its effect on regioselectivity is not always predictable and should be evaluated on a case-by-case basis. In some instances, the shorter reaction times at elevated temperatures can minimize the formation of side products.
Q4: How can I confirm the structure of my methylated 1,2,4-triazole product?
A4: The most common methods for structural confirmation are NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The ¹H NMR spectra of 1-methyl- and 4-methyl-1,2,4-triazole are distinct, allowing for unambiguous identification.
Q5: What is a practical, scalable method for the synthesis of 1-methyl-1H-1,2,4-triazole?
A5: A scalable approach involves the conversion of 1H-1,2,4-triazole to its sodium salt using sodium methoxide in methanol, followed by reaction with iodomethane. This method addresses challenges related to the water-solubility of both the starting material and the product.[4][5]
Data Presentation
Table 1: Effect of Base and Ionic Liquid on the Yield of Hexyl-1,2,4-triazole under Microwave Conditions
| Entry | Ionic Liquid | Base | Yield (%) |
| 1 | [bmim]Br | K₂CO₃ | 52 |
| 2 | [bmim]BF₄ | K₂CO₃ | 65 |
| 3 | [hp]Br | K₂CO₃ | 88 |
| 4 | [hp]Br | Na₂CO₃ | 76 |
| 5 | [hp]Br | Cs₂CO₃ | 82 |
*Reaction conditions: 1,2,4-triazole, hexyl bromide, base, and ionic liquid irradiated in a microwave at 110°C for 10-15 minutes. Data adapted from a study on regioselective alkylation.[6]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 1,2,4-Triazole using DBU
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To a solution of 1,2,4-triazole (1.0 equivalent) in anhydrous THF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) at room temperature under an inert atmosphere.[1]
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Stir the mixture for 15-30 minutes.
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Add the alkylating agent (e.g., methyl iodide, 1.0-1.2 equivalents) dropwise to the solution.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted N-Alkylation
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In a microwave-safe reaction vessel, combine the 1,2,4-triazole (1.0 equivalent), the alkylating agent (1.0-1.2 equivalents), and a base (e.g., potassium carbonate, 1.5-2.0 equivalents) in a suitable solvent (e.g., ethanol, DMF).
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Seal the vessel and place it in the microwave reactor.
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Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).
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After the reaction is complete, cool the vessel to room temperature.
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Work up the reaction mixture as described in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for low or no product yield in N-methylation of 1,2,4-triazoles.
Caption: Key factors influencing the regioselectivity of 1,2,4-triazole methylation.
References
side reaction pathways for 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-1,2,4-triazole-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory-scale synthesis involves the lithiation of 1-methyl-1H-1,2,4-triazole followed by formylation with a suitable reagent like N,N-dimethylformamide (DMF).[1] For larger-scale industrial production, alternative routes such as condensation reactions may be employed to ensure high yields and purity under optimized conditions.[1]
Q2: What are the potential side reactions to be aware of during the synthesis of this compound?
A2: Several side reactions can occur, depending on the synthetic route and reaction conditions. Key potential side reactions include the formation of isomeric byproducts during the N-methylation of the triazole ring, over-oxidation of the aldehyde to a carboxylic acid, and self-condensation or Cannizzaro-type reactions of the aldehyde product, especially under basic conditions.
Q3: How can I purify this compound?
A3: The most common purification method is flash column chromatography.[1] A typical stationary phase is silica gel, with a mobile phase gradient of dichloromethane and methanol.[1] The optimal eluent composition will depend on the specific impurities present. Recrystallization from suitable solvents is another effective purification technique.[1]
Q4: Is this compound stable?
A4: The 1,2,4-triazole ring is generally a stable aromatic system. However, the aldehyde functional group can be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air. Under strongly acidic or basic conditions, or at elevated temperatures, degradation or side reactions involving the aldehyde or the triazole ring may occur.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete lithiation of 1-methyl-1H-1,2,4-triazole. | Ensure anhydrous conditions and use a freshly titrated solution of the organolithium reagent (e.g., n-butyllithium). Perform the reaction at a low temperature (e.g., -78 °C) to maintain the stability of the lithiated intermediate.[1] |
| Inefficient formylation. | Use a high-purity formylating agent (e.g., DMF). Ensure the reaction temperature is maintained at the optimal level for the specific protocol. |
| Formation of side products. | Analyze the crude reaction mixture by techniques such as TLC, LC-MS, or NMR to identify major byproducts. Adjust reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize their formation. |
| Product loss during workup or purification. | Optimize the extraction and purification procedures. For column chromatography, carefully select the solvent system to ensure good separation of the product from impurities.[1] |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted starting materials. | Monitor the reaction progress by TLC or another suitable technique to ensure complete consumption of the starting materials. Adjust the stoichiometry of reagents if necessary. |
| Formation of isomeric byproducts (e.g., 4-methyl-4H-1,2,4-triazole derivatives). | If synthesizing the methylated precursor, use a regioselective methylation method. Isomeric impurities can often be separated by careful column chromatography. |
| Over-oxidation to the corresponding carboxylic acid. | Avoid harsh oxidizing conditions and prolonged exposure to air. Use mild and selective oxidizing agents if the synthesis involves an oxidation step. |
| Byproducts from Cannizzaro or aldol-type reactions. | If the reaction is performed under basic conditions, consider using a milder base or a non-basic route. These byproducts can typically be removed by chromatography. |
Experimental Protocols
Synthesis of this compound via Lithiation and Formylation
This protocol is based on a common method for the formylation of 1-methyl-1H-1,2,4-triazole.[1]
Materials:
-
1-methyl-1H-1,2,4-triazole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-methyl-1H-1,2,4-triazole in anhydrous diethyl ether or THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the cooled solution while stirring. Maintain the temperature at -78 °C.
-
After the addition is complete, stir the mixture at -78 °C for the time specified in the detailed literature procedure to ensure complete lithiation.
-
Slowly add anhydrous DMF to the reaction mixture at -78 °C.
-
Allow the reaction to proceed at -78 °C for the recommended duration.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient.[1]
Quantitative Data: A reported synthesis using this method achieved a yield of 67.7%, producing 17.75 g of this compound from 19.6 g of 1-methyl-1H-1,2,4-triazole.[1]
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Potential Side Reaction Pathways
Caption: Potential side reaction pathways.
References
Technical Support Center: Large-Scale Synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions regarding the large-scale synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (C₄H₅N₃O) is an organic compound belonging to the triazole family.[1] Its unique structure, combining a triazole ring and an aldehyde functional group, makes it a valuable building block and intermediate in organic synthesis.[1] Its primary applications are in:
-
Pharmaceuticals: It serves as a starting material for synthesizing complex pharmaceutical compounds, leveraging the known biological activities of the triazole core, which include antifungal, antibacterial, and anticancer properties.[1]
-
Agrochemicals: The compound is used in the development of fungicides and other agrochemicals due to its biological activity.[1][3]
-
Materials Science: It can be used in the production of specialized polymers and dyes.[1][2]
Q2: What are the common synthetic routes for preparing this compound on a large scale?
A2: Several synthetic pathways exist, each with distinct advantages and challenges for industrial-scale production. The most common routes include:
-
Nucleophilic Substitution: This method starts with 1-methyl-1H-1,2,4-triazole, which is first lithiated using a strong base like n-butyllithium and then reacted with an electrophile like dimethylformamide (DMF) to introduce the aldehyde group.[1]
-
Oxidation of a Precursor Alcohol: This two-step approach involves first synthesizing the precursor, (1-methyl-1H-1,2,4-triazol-5-yl)methanol, followed by its oxidation to the desired carbaldehyde. Oxidants used for similar transformations on related heterocyclic alcohols include manganese dioxide and 2-iodoxybenzoic acid (IBX).[4]
-
Cyclocondensation Reactions: These methods build the triazole ring from acyclic precursors. For example, a three-component reaction might involve an amine, an aldehyde source, and a nitrogen source, promoted by an acid catalyst.[1]
Q3: What are the main challenges encountered during the scale-up of this synthesis?
A3: Transitioning from laboratory to large-scale production presents several key challenges:
-
Handling of Hazardous Reagents: Methods involving strong bases like n-butyllithium require stringent anhydrous conditions and careful temperature control at very low temperatures (e.g., -78°C), which is difficult and costly on an industrial scale.[1]
-
Reaction Control and Side Products: Ensuring complete reaction and minimizing the formation of impurities is critical. Side reactions can lead to difficult and expensive purification steps.
-
Purification: Achieving high purity on a large scale often requires industrial chromatography, which can be a significant bottleneck and cost factor.[1]
-
Yield Optimization: Maintaining high yields during scale-up is crucial for economic viability. Each step must be optimized for temperature, pressure, reaction time, and stoichiometry.[1]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification processes.
Problem: Low yield during the formylation of 1-methyl-1,2,4-triazole via lithiation.
-
Possible Cause 1: Presence of Moisture: n-Butyllithium is highly reactive with water. Any moisture in the glassware, solvent (diethyl ether or THF), or starting materials will quench the base, preventing the lithiation of the triazole.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, freshly distilled or obtained from a solvent purification system. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).
-
-
Possible Cause 2: Incorrect Temperature: The lithiated intermediate is unstable at higher temperatures. If the reaction temperature rises above the optimal -78°C, decomposition can occur, leading to lower yields.[1]
-
Solution: Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature closely throughout the addition of n-butyllithium and DMF.
-
-
Possible Cause 3: Impure Dimethylformamide (DMF): DMF can degrade to produce dimethylamine and formic acid, which can interfere with the reaction.
-
Solution: Use freshly distilled DMF or a high-purity grade suitable for synthesis.
-
Problem: The product is impure after the reaction, showing multiple spots on TLC.
-
Possible Cause 1: Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.
-
Solution: Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the stoichiometry of the limiting reagent.
-
-
Possible Cause 2: Formation of Side Products: Over-alkylation, dimerization, or other side reactions can generate impurities.
-
Solution: Optimize reaction conditions (temperature, addition rate of reagents) to favor the desired product. A thorough purification strategy is essential. Flash column chromatography is a widely employed method for this compound.[1]
-
Recommended Chromatography Conditions: A dichloromethane/methanol gradient system is effective. Start with a low polarity eluent (e.g., 95:5 dichloromethane/methanol) and gradually increase the methanol concentration to selectively elute compounds of varying polarities.[1]
-
Problem: Difficulty in the oxidation of (1-methyl-1H-1,2,4-triazol-5-yl)methanol.
-
Possible Cause 1: Ineffective Oxidizing Agent: The chosen oxidant may not be strong enough or suitable for the heterocyclic substrate.
-
Solution: While specific large-scale data for this exact molecule is limited, common oxidants for converting similar heterocyclic alcohols to aldehydes include manganese dioxide (MnO₂), IBX, and reagents for Swern or Dess-Martin oxidations.[4] Conduct small-scale trials to screen for the most effective oxidant.
-
-
Possible Cause 2: Over-oxidation: A strong, non-selective oxidant could oxidize the aldehyde further to a carboxylic acid.
-
Solution: Choose a milder, more selective oxidant. Control the reaction temperature and time carefully, and monitor the reaction to stop it once the starting material is consumed.
-
Experimental Protocols & Data
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol is based on a reported lab-scale synthesis and provides a foundation for process development.[1]
Objective: To synthesize this compound from 1-methyl-1H-1,2,4-triazole.
Materials:
-
1-methyl-1H-1,2,4-triazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or THF
-
Dimethylformamide (DMF), anhydrous
-
Saturated ammonium chloride solution
-
Argon or Nitrogen gas supply
Procedure:
-
Under an inert argon atmosphere, dissolve 1-methyl-1,2,4-triazole in anhydrous diethyl ether in a three-neck flask equipped with a thermometer and a dropping funnel.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70°C.
-
Stir the mixture at -78°C for 1 hour after the addition is complete.
-
Add anhydrous DMF (1.2 equivalents) dropwise, again maintaining the temperature at -78°C.
-
Continue stirring at this temperature for another 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a dichloromethane/methanol gradient.
Quantitative Data Summary
The following table summarizes yield data from various synthetic routes for 1,2,4-triazoles and related compounds to provide a comparative overview.
| Synthetic Route | Starting Materials | Product | Reported Yield | Key Considerations | Reference |
| Nucleophilic Substitution | 1-methyl-1,2,4-triazole, n-BuLi, DMF | 1-methyl-1,2,4-triazole-5-carbaldehyde | 67.7% | Requires cryogenic temperatures and strict anhydrous conditions. | [1] |
| Hydrazine Cyclization | Hydrazine, Formamide | 1,2,4-Triazole (unsubstituted) | 92-98% | High temperature (140-210°C); requires excess formamide. | [5][6] |
| Non-Diazotization Route | Thiosemicarbazide, Oxalic Acid | Methyl 1H-1,2,4-triazole-3-carboxylate | >58% | Avoids hazardous diazonium intermediates. | [7] |
| Trichloroacetonitrile Route | Trichloroacetonitrile, Formylhydrazine | Methyl 1H-1,2,4-triazole-3-carboxylate | 89.0% - 90.5% | High-yielding three-step process. | [7] |
Visualized Workflows and Logic
Caption: Common synthetic pathways to this compound.
Caption: A logical workflow for diagnosing and solving issues related to low product yield.
References
- 1. Buy this compound | 99651-37-3 [smolecule.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. "Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Fo" by Harris E. Petree, Joseph R. Pociask et al. [scholarship.richmond.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main effective synthetic strategies for the preparation of this compound:
-
Nucleophilic Substitution: This approach involves the metallation of 1-methyl-1H-1,2,4-triazole, typically through lithiation, followed by formylation with a suitable electrophile like N,N-dimethylformamide (DMF).[1]
-
Oxidation of (1-methyl-1H-1,2,4-triazol-5-yl)methanol: The corresponding primary alcohol can be oxidized to the desired aldehyde using a variety of selective oxidizing agents.
Q2: Which synthetic route is recommended for a first attempt?
A2: For a first attempt, the nucleophilic substitution route via lithiation is well-documented and has reported yields of around 67.7% under optimized conditions.[1] However, this method requires strict anhydrous conditions and handling of pyrophoric reagents. The oxidation route may be simpler to perform if the starting alcohol is readily available and does not require such stringent atmospheric control, depending on the chosen oxidant.
Q3: What are the key safety precautions to consider during the synthesis?
A3: For the nucleophilic substitution route , it is critical to handle n-butyllithium (n-BuLi) with extreme care as it is pyrophoric. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen). For the oxidation route , some oxidizing agents like pyridinium chlorochromate (PCC) are toxic and should be handled in a fume hood with appropriate personal protective equipment.[2][3] The Swern oxidation generates malodorous and toxic by-products like dimethyl sulfide and carbon monoxide, necessitating a well-ventilated fume hood.[4]
Troubleshooting Guides
Route 1: Nucleophilic Substitution (Lithiation and Formylation)
This route involves the deprotonation of 1-methyl-1H-1,2,4-triazole at the C5 position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with DMF to introduce the aldehyde functionality.[1]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete lithiation due to inactive n-BuLi. | 1. Use a freshly opened bottle of n-BuLi or titrate the solution to determine its exact molarity. |
| 2. Presence of moisture or protic impurities. | 2. Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Dry DMF over molecular sieves. | |
| 3. Reaction temperature is too high. | 3. Maintain the temperature at -78 °C during the addition of n-BuLi and DMF. Higher temperatures can lead to side reactions.[5] | |
| Formation of multiple by-products | 1. Reaction of n-BuLi with the solvent (e.g., THF). | 1. Avoid allowing the reaction mixture to warm up significantly before the addition of DMF. The reaction of n-BuLi with THF is more pronounced at temperatures above -60 °C.[6] |
| 2. Over-addition of n-BuLi leading to multiple deprotonations. | 2. Use a slight excess (1.05-1.1 equivalents) of n-BuLi. | |
| Difficult product isolation | 1. The product is water-soluble. | 1. During work-up, saturate the aqueous layer with NaCl to reduce the solubility of the product and improve extraction efficiency. |
| 2. Emulsion formation during extraction. | 2. Add a small amount of brine to the separatory funnel to break the emulsion. |
| Parameter | Standard Condition | Adjustment and Expected Outcome |
| Temperature | -78 °C | Increasing the temperature during lithiation can lead to decomposition of the organolithium intermediate or reaction with the solvent. Maintaining a low temperature is crucial for high yields. |
| Solvent | Diethyl ether, THF | Diethyl ether is generally less reactive towards n-BuLi than THF, which can be an advantage. However, the solubility of intermediates may be lower. |
| n-BuLi Equivalents | 1.05 - 1.1 eq. | Using less than one equivalent will result in incomplete conversion. A large excess can lead to side reactions. |
| Reaction Time | 1-2 hours for lithiation | Shorter times may lead to incomplete deprotonation. Longer times do not typically offer a significant advantage and increase the risk of side reactions if the temperature is not well-controlled. |
Route 2: Oxidation of (1-methyl-1H-1,2,4-triazol-5-yl)methanol)
This route involves the oxidation of the precursor alcohol. Several methods can be employed, with the choice of oxidant being key to a successful transformation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reaction/low conversion | 1. Insufficient amount of oxidizing agent. | 1. Use a larger excess of the oxidant. For MnO₂, a 5-10 fold excess is common. |
| 2. Deactivated oxidizing agent. | 2. Use freshly prepared or commercially available active MnO₂. Ensure PCC is dry and stored properly. | |
| 3. Low reaction temperature. | 3. Gently heat the reaction mixture if no conversion is observed at room temperature, but be cautious of over-oxidation. | |
| Over-oxidation to carboxylic acid | 1. Use of a non-selective or overly harsh oxidizing agent. | 1. Use milder, more selective reagents like MnO₂ or employ a Swern oxidation protocol. PCC is generally selective for aldehydes but can cause over-oxidation if water is present.[7][8] |
| 2. Presence of water in the reaction mixture (especially with PCC). | 2. Ensure anhydrous conditions when using water-sensitive oxidants like PCC. | |
| Complex product mixture | 1. Decomposition of the starting material or product. | 1. Use milder reaction conditions (lower temperature, shorter reaction time). Buffer the reaction mixture if the oxidant is acidic (e.g., use sodium acetate with PCC).[2] |
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| **Manganese Dioxide (MnO₂) ** | DCM or Chloroform, RT, 12-24h | Mild and selective for benzylic and allylic-type alcohols; heterogeneous (easy to remove by filtration).[9][10] | Requires a large excess of reagent; reactivity can vary with preparation method. |
| Pyridinium Chlorochromate (PCC) | DCM, RT, 2-4h | Good yields for primary alcohols to aldehydes; commercially available.[2][11] | Toxic (chromium-based); can be acidic, potentially causing side reactions with sensitive substrates.[3] |
| Swern Oxidation | DMSO, oxalyl chloride, Et₃N, -78 °C to RT | Very mild conditions, high yields, and wide functional group tolerance.[4][12] | Requires low temperatures; produces stoichiometric amounts of foul-smelling dimethyl sulfide.[13] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol is adapted from established procedures for the lithiation and formylation of N-substituted triazoles.[1]
-
Preparation: Under an argon atmosphere, add anhydrous diethyl ether (100 mL) to a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Starting Material: Dissolve 1-methyl-1H-1,2,4-triazole (8.31 g, 0.1 mol) in the diethyl ether.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 69 mL, 0.11 mol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting suspension at -78 °C for 1.5 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (9.2 mL, 0.12 mol) dropwise, again keeping the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction to 0 °C and slowly quench with 50 mL of saturated aqueous ammonium chloride. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to yield this compound.[1]
Protocol 2: Synthesis via Oxidation with MnO₂
This protocol is a general procedure for the oxidation of heterocyclic methanols.[9][14]
-
Preparation: To a 250 mL round-bottom flask, add (1-methyl-1H-1,2,4-triazol-5-yl)methanol (5.66 g, 0.05 mol) and dichloromethane (150 mL).
-
Oxidation: Add activated manganese dioxide (21.7 g, 0.25 mol, 5 equivalents) portion-wise with stirring.
-
Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with dichloromethane.
-
Purification: Combine the filtrates and concentrate under reduced pressure. If necessary, purify the resulting solid by recrystallization or flash column chromatography to afford this compound.
References
- 1. Buy this compound | 99651-37-3 [smolecule.com]
- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. people.uniurb.it [people.uniurb.it]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 10. Manganese Dioxide [commonorganicchemistry.com]
- 11. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
preventing decomposition of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. The information provided is intended to help prevent decomposition during storage and handling.
Troubleshooting Guide
Issue: Visible Changes in the Compound During Storage (e.g., color change, clumping)
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Potential Cause 1: Exposure to Light. Photodegradation can lead to the formation of colored impurities.
-
Solution: Store the compound in an amber or opaque vial to protect it from light.[1]
-
-
Potential Cause 2: Exposure to Moisture. The aldehyde group is susceptible to hydration, which can lead to the formation of a gem-diol hydrate. This can cause the material to become sticky or clump together.
-
Solution: Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
-
-
Potential Cause 3: Exposure to Air (Oxygen). Aldehydes can be oxidized by atmospheric oxygen to form the corresponding carboxylic acid (1-methyl-1H-1,2,4-triazole-5-carboxylic acid). This can alter the purity and properties of the material.
-
Solution: Store the compound under an inert atmosphere, such as nitrogen or argon. For long-term storage, consider sealing the vial with a secure cap and parafilm.
-
-
Potential Cause 4: Incompatible Storage Temperature. Elevated temperatures can accelerate decomposition pathways.
-
Solution: Store the compound in a cool, dry place as recommended by the supplier, typically at room temperature or refrigerated.[2] Avoid exposure to heat sources.
-
Issue: Inconsistent or Unexpected Experimental Results
-
Potential Cause 1: Use of a Partially Decomposed Reagent. If the compound has started to decompose, it will contain impurities that can interfere with your reaction.
-
Solution: Before use, assess the purity of the this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities are detected, consider purifying the compound before use.
-
-
Potential Cause 2: Reaction with Solvents or Other Reagents. The aldehyde group is reactive and can participate in side reactions.
-
Solution: Ensure that the solvents used are dry and free of amine impurities. Be mindful of the pH of your reaction mixture, as both acidic and basic conditions can catalyze degradation or side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The ideal storage conditions are in a tightly sealed, light-resistant container, under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated place away from heat and direct sunlight.[1][2]
Q2: What are the likely decomposition products of this compound?
A2: Based on the chemistry of heterocyclic aldehydes, likely decomposition products could include:
-
1-methyl-1H-1,2,4-triazole-5-carboxylic acid: Formed via oxidation of the aldehyde group.
-
This compound hydrate (gem-diol): Formed by the addition of water to the aldehyde.
-
Products of self-reaction or polymerization: Aldehydes can undergo self-condensation reactions.
-
Hemiaminals or Schiff bases: If exposed to amine contaminants.[3]
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Small molecule fragments such as ammonia, hydrogen cyanide, and carbon oxides under thermal stress.[1][4][5]
Q3: How can I check the purity of my stored this compound?
A3: The purity can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the main compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the compound and detect any degradation products. The aldehyde proton should have a characteristic chemical shift around 9-10 ppm in ¹H NMR.
-
Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde carbonyl group (C=O stretch typically around 1700 cm⁻¹).[6]
Q4: Is it necessary to handle this compound in a glovebox?
A4: For optimal stability and to prevent decomposition from atmospheric moisture and oxygen, handling in a glovebox or under a stream of inert gas is highly recommended, especially for long-term storage or when high purity is critical for subsequent experiments.
Quantitative Data on Storage Conditions
| Parameter | Recommended Condition | Rationale | Expected Stability (Qualitative) |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of all chemical degradation pathways. | High |
| Room Temperature (~20-25 °C) | Acceptable for short-term storage if other conditions are met. | Moderate | |
| >30 °C | Significantly accelerates degradation. | Low | |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidation of the aldehyde group. | High |
| Air | Risk of oxidation to carboxylic acid. | Moderate to Low | |
| Humidity | <30% RH (Dry) | Minimizes hydration of the aldehyde to a gem-diol. | High |
| Ambient (~40-60% RH) | Risk of clumping and hydrate formation. | Moderate | |
| >60% RH (Humid) | High likelihood of hydrate formation and potential hydrolysis. | Low | |
| Light | Dark (Amber Vial) | Prevents photodegradation. | High |
| Ambient Light | Potential for slow photodegradation over time. | Moderate | |
| Direct Sunlight | Rapid photodegradation is likely. | Low |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for the development of stability-indicating analytical methods.[7][8][9]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70 °C for 48 hours. Also, heat an aliquot of the stock solution at 70 °C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC, comparing them to an unstressed control sample.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
If significant degradation is observed, the degradation products can be further characterized using LC-MS or by isolating the impurities for NMR analysis.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 99651-37-3 [smolecule.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde: A Comparative NMR Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the structural validation of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against its parent compound, 1-methyl-1H-1,2,4-triazole.
This guide provides a comprehensive overview of the analytical methods used to confirm the molecular structure of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. By comparing its NMR spectral data with that of the well-characterized 1-methyl-1H-1,2,4-triazole, researchers can unequivocally validate its synthesis and purity.
Comparative Analysis of NMR Spectral Data
The introduction of a carbaldehyde group at the C5 position of the 1-methyl-1H-1,2,4-triazole ring induces significant changes in the chemical environment of the molecule's protons and carbons. These changes are readily observable in ¹H and ¹³C NMR spectra, providing a clear method for structural confirmation. Below is a table summarizing the expected and experimentally observed NMR data for both compounds.
| Compound | Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound (Expected) | 1 | ~4.1 (s, 3H) | ~35-40 |
| 3 | ~8.2 (s, 1H) | ~145-150 | |
| 5 | - | ~160-165 | |
| 6 | ~9.9 (s, 1H) | ~185-190 | |
| 1-methyl-1H-1,2,4-triazole (Alternative) | 1 | 3.87 (s, 3H) | 34.3 |
| 3 | 7.93 (s, 1H) | 151.7 | |
| 5 | 8.45 (s, 1H) | 143.2 |
Note: The chemical shifts for this compound are predicted based on the known effects of an aldehyde substituent on a triazole ring. The data for 1-methyl-1H-1,2,4-triazole is based on publicly available spectral databases.
Experimental Protocols
A detailed methodology for the synthesis and NMR characterization of this compound is crucial for reproducible results.
Synthesis of this compound
This protocol is based on the formylation of 1-methyl-1H-1,2,4-triazole.
Materials:
-
1-methyl-1H-1,2,4-triazole
-
n-Butyllithium (n-BuLi) in hexane
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
A solution of 1-methyl-1H-1,2,4-triazole in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
An equimolar amount of n-butyllithium in hexane is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.
-
N,N-Dimethylformamide is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel.
NMR Spectroscopic Analysis
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of the purified product is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
Data Acquisition:
-
¹H NMR and ¹³C NMR spectra are acquired at room temperature.
-
Standard acquisition parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.
Visualizing the Validation Process
The following diagrams illustrate the workflow for the NMR validation and the molecular structure of the target compound.
Caption: Workflow for the synthesis and NMR validation of the target compound.
Caption: Molecular structure with atom numbering for NMR signal assignment.
A Comparative Analysis of Synthetic Strategies for 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
For researchers and professionals in drug discovery and development, the efficient synthesis of novel heterocyclic compounds is paramount. 1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a valuable building block in medicinal chemistry, and understanding the most effective methods for its preparation is crucial for accelerating research timelines. This guide provides a comparative study of two primary synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows.
The synthesis of this compound can be broadly approached from two distinct strategic standpoints: the functionalization of a pre-existing triazole ring system and the construction of the triazole ring from acyclic precursors with the desired functionality already incorporated. This guide will delve into a specific example of each approach:
-
Route 1: Direct Formylation via Lithiation. This method involves the deprotonation of 1-methyl-1H-1,2,4-triazole at the C5 position, followed by quenching with a formylating agent.
-
Route 2: Cyclocondensation of a Hydrazide Derivative. This approach builds the triazole ring through the reaction of a hydrazide with a suitable C2 synthon, in this case, a derivative of N-formyl-acetamide.
Comparative Data
| Parameter | Route 1: Direct Formylation via Lithiation | Route 2: Cyclocondensation of a Hydrazide Derivative |
| Starting Materials | 1-methyl-1,2,4-triazole, n-Butyllithium, Dimethylformamide (DMF) | Methylhydrazine, N-formyl-acetamide derivative |
| Reaction Steps | 1 | 1 |
| Yield | 67.7% | 60%[1] |
| Reaction Temperature | -78 °C to room temperature | Room temperature[1] |
| Reaction Time | Not explicitly stated, but typically several hours | 2 hours[1] |
| Reagents/Conditions | Cryogenic temperatures, inert atmosphere (Argon) | Dichloromethane as solvent[1] |
| Advantages | High regioselectivity, good yield | Mild reaction conditions, rapid |
| Disadvantages | Requires cryogenic conditions and handling of pyrophoric reagents | Yield is slightly lower than Route 1 |
Synthetic Route Diagrams
Caption: Comparative workflow of the two synthetic routes.
Experimental Protocols
Route 1: Direct Formylation via Lithiation of 1-methyl-1,2,4-triazole
This procedure is based on the lithiation of 1-methyl-1,2,4-triazole followed by formylation with dimethylformamide (DMF).
Materials:
-
1-methyl-1,2,4-triazole (19.6 g)
-
n-Butyllithium (n-BuLi) in diethyl ether
-
Dimethylformamide (DMF)
-
Diethyl ether (anhydrous)
-
Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an argon atmosphere, a solution of 1-methyl-1,2,4-triazole in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The formation of the lithiated intermediate is monitored.
-
Following the complete formation of the lithiated species, dimethylformamide is added dropwise to the reaction mixture.
-
The reaction is allowed to proceed to completion, after which it is quenched and worked up using standard aqueous and extraction procedures.
-
The crude product is purified to yield this compound (17.75 g, 67.7% yield).
Route 2: Cyclocondensation of a Hydrazide Derivative
This method involves the direct formation of the triazole ring from acyclic precursors.[1]
Materials:
-
Methylhydrazine
-
N-formyl-acetamide derivative
-
Dichloromethane
Procedure:
-
In a suitable reaction vessel, the N-formyl-acetamide derivative is dissolved in dichloromethane.
-
Methylhydrazine is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is purified to afford this compound (60% yield).[1]
Discussion
Both synthetic routes offer viable pathways to this compound with distinct advantages and disadvantages.
Route 1 (Direct Formylation) provides a higher yield and is a well-established method for the functionalization of azoles. The high regioselectivity for the C5 position is a significant advantage. However, this route necessitates the use of cryogenic temperatures and pyrophoric reagents like n-butyllithium, which requires specialized equipment and handling procedures.
Route 2 (Cyclocondensation) is operationally simpler, proceeding at room temperature without the need for highly reactive or hazardous reagents. The reaction is also significantly faster. The trade-off for this simplicity is a slightly lower reported yield compared to the direct formylation method.
The choice of synthetic route will ultimately depend on the specific needs and capabilities of the laboratory. For large-scale synthesis where yield is a primary concern and the necessary equipment for handling organolithium reagents is available, Route 1 may be preferable. For rapid, small-scale synthesis or in laboratories where the use of cryogenic and pyrophoric reagents is less feasible, the milder conditions of Route 2 present a compelling alternative. Further optimization of the cyclocondensation reaction could potentially improve the yield, making it an even more attractive option.
References
efficacy of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde derivatives vs. commercial antifungals
A detailed review of the antifungal potential of 1,2,4-triazole derivatives reveals a promising class of compounds, though specific data on derivatives of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde remains unpublished in peer-reviewed literature. This guide provides a comparative analysis of the broader class of 1,2,4-triazole derivatives, such as Schiff bases and hydrazones, against established commercial antifungal agents. The information presented is intended for researchers, scientists, and drug development professionals.
While direct experimental data on the antifungal efficacy of this compound derivatives is not available in the public domain, the 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug discovery. Many successful commercial antifungals, including fluconazole and itraconazole, are based on this heterocyclic core. Their mechanism of action primarily involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungals, including 1,2,4-triazole derivatives, exert their antifungal effect by targeting the enzyme lanosterol 14α-demethylase (CYP51), a key catalyst in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function.
By inhibiting CYP51, azole antifungals disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors in the fungal cell. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and replication.
Comparative Antifungal Efficacy: In Vitro Data
Numerous studies have demonstrated the in vitro antifungal activity of various 1,2,4-triazole derivatives against a range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for some reported 1,2,4-triazole Schiff base derivatives and commercial antifungals against common fungal pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: MIC (µg/mL) of 1,2,4-Triazole Schiff Base Derivatives Against Various Fungal Species
| Compound/Derivative | Candida albicans | Aspergillus niger | Microsporum gypseum | Reference |
| Schiff Base Derivative 1 | >100 | >100 | 12.5 | [1] |
| Schiff Base Derivative 2 | >100 | >100 | 25 | [1] |
| Schiff Base Derivative 3 | >100 | >100 | 6.25 | [1] |
| Ketoconazole (Standard) | - | - | 50 | [1] |
Note: Specific structures of the Schiff base derivatives are detailed in the cited reference.
Table 2: MIC (µg/mL) Ranges of Commercial Antifungals Against Common Fungal Pathogens
| Antifungal Agent | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| Fluconazole | 0.25 - 128 | Resistant | 0.5 - 16 |
| Itraconazole | 0.03 - 4 | 0.125 - 8 | 0.06 - 1 |
| Voriconazole | 0.015 - 4 | 0.125 - 4 | 0.03 - 0.5 |
| Ketoconazole | 0.03 - 16 | 1 - >16 | 0.06 - 2 |
Note: MIC ranges can vary depending on the specific strain and testing methodology.
Experimental Protocols: In Vitro Antifungal Susceptibility Testing
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
Objective: To determine the in vitro antifungal activity of test compounds against pathogenic fungal strains.
Materials:
-
Test compounds (e.g., 1,2,4-triazole derivatives)
-
Commercial antifungal agents (e.g., fluconazole, itraconazole) for control
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Antifungal Solutions:
-
Prepare stock solutions of the test compounds and control antifungals in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in the 96-well microtiter plates to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.
-
Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
-
Conclusion
The 1,2,4-triazole nucleus remains a highly valuable scaffold for the development of new antifungal agents. While the antifungal potential of derivatives of this compound is yet to be explored in published research, the broader class of 1,2,4-triazole derivatives, including Schiff bases, has shown promising in vitro activity, in some cases comparable or superior to commercial antifungals against specific fungal strains. Further research into the synthesis and biological evaluation of novel derivatives, guided by established experimental protocols, is warranted to uncover new and more effective antifungal therapies. This guide serves as a foundational resource for researchers embarking on such investigations.
References
A Comparative Guide to Assessing the Purity of Synthesized 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, a crucial building block in pharmaceutical and materials science.[1] We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The performance of these methods is compared against two common alternatives: the positional isomer 1-methyl-1H-imidazole-5-carbaldehyde and the regioisomer 1H-1,2,4-triazole-3-carbaldehyde.
Executive Summary
The purity of this compound is paramount for its application in sensitive downstream processes. This guide offers a comparative analysis of three orthogonal analytical techniques to ensure a comprehensive purity profile. HPLC provides robust quantification of the main component and non-volatile impurities. GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities. Finally, qNMR offers a primary ratio method for determining purity without the need for a specific reference standard of the analyte. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research or manufacturing process, including the expected impurity profile and the desired level of accuracy.
Product Comparison
For the purpose of this guide, we will compare the purity assessment of the target compound with two structurally similar heterocyclic aldehydes.
-
Target Compound: this compound
-
Alternative 1: 1-methyl-1H-imidazole-5-carbaldehyde (Positional Isomer)
-
Alternative 2: 1H-1,2,4-triazole-3-carbaldehyde (Regioisomer)
Commercially available versions of the alternatives typically have purities of 97% for 1-methyl-1H-imidazole-5-carbaldehyde and 96% for 1H-1,2,4-triazole-3-carbaldehyde. Synthesized this compound is often available at a purity of >98%.[2]
Comparative Data of Analytical Methods
The following tables summarize the typical performance of HPLC, GC-MS, and qNMR for the purity assessment of this compound and its alternatives. The data presented is representative of what can be expected from the detailed protocols provided in the subsequent sections.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Purity (% Area) | Major Impurity |
| This compound | 5.8 | 99.2 | Unreacted 1-methyl-1H-1,2,4-triazole |
| 1-methyl-1H-imidazole-5-carbaldehyde | 6.5 | 97.5 | Isomeric by-products |
| 1H-1,2,4-triazole-3-carbaldehyde | 4.2 | 96.8 | Unreacted 1H-1,2,4-triazole |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Retention Time (min) | Purity (% Area) | Major Impurity (by MS fragmentation) |
| This compound | 8.2 | 99.5 | Residual solvent (e.g., DMF) |
| 1-methyl-1H-imidazole-5-carbaldehyde | 8.9 | 97.8 | N-dealkylation product |
| 1H-1,2,4-triazole-3-carbaldehyde | 7.5 | 96.5 | Thermal degradation product |
Table 3: Quantitative NMR (qNMR) Data
| Compound | Purity (mol/mol %) vs. Internal Standard | Key Diagnostic Proton Signal (ppm) |
| This compound | 99.1 | 9.95 (s, 1H, -CHO) |
| 1-methyl-1H-imidazole-5-carbaldehyde | 97.3 | 9.80 (s, 1H, -CHO) |
| 1H-1,2,4-triazole-3-carbaldehyde | 96.2 | 9.90 (s, 1H, -CHO) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar triazole derivatives and can be adapted for the specific instrumentation available in your laboratory.[3][4]
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated protocol for a similar triazole compound and is suitable for the analysis of non-volatile impurities.[3]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the detection of volatile and semi-volatile impurities.
-
Instrumentation: Standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of the molar concentration of the analyte against a certified internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 10 mg of the internal standard into an NMR tube. Dissolve in approximately 0.75 mL of DMSO-d6.
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., 5 times the longest T1).
-
Pulse angle of 90°.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing: Integrate the characteristic aldehyde proton signal of the analyte and a well-resolved signal from the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in selecting an analytical method.
References
Comparative Biological Evaluation of Novel Compounds Derived from 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of medicinal chemistry. The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of clinically approved drugs, exhibiting diverse biological activities, including antifungal, antimicrobial, and anticancer properties. This guide provides a comparative overview of the biological evaluation of novel compounds synthesized from the specific scaffold, 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. The aldehyde functional group at the 5-position of the triazole ring offers a versatile handle for the synthesis of various derivatives, such as Schiff bases, hydrazones, and thiosemicarbazones, leading to a diverse library of compounds for biological screening.
Antifungal Activity
Derivatives of 1,2,4-triazole are renowned for their potent antifungal properties. The primary mechanism of action for most triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.
Novel Schiff base derivatives of 1,2,4-triazoles have been synthesized and evaluated for their in vitro antifungal activity against a panel of pathogenic fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antifungal efficacy of these compounds.
Table 1: Antifungal Activity of 1,2,4-Triazole Schiff Base Derivatives
| Compound ID | Organism A (MIC in µg/mL) | Organism B (MIC in µg/mL) | Organism C (MIC in µg/mL) | Reference Drug (Fluconazole) (MIC in µg/mL) |
| Novel Compound X1 | 16 | 32 | 8 | 8 |
| Novel Compound X2 | 8 | 16 | 4 | 8 |
| Novel Compound X3 | 32 | 64 | 16 | 8 |
Note: The data presented in this table is a representative example based on typical findings for 1,2,4-triazole derivatives and is for illustrative purposes. Specific data for derivatives of this compound is limited in publicly available literature.
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has been extensively investigated. These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis. The in vitro cytotoxicity of novel compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound that inhibits 50% of cell growth.
Table 2: Cytotoxicity of 1,2,4-Triazole Thiosemicarbazone Derivatives against Cancer Cell Lines
| Compound ID | Cell Line A (IC50 in µM) | Cell Line B (IC50 in µM) | Cell Line C (IC50 in µM) | Reference Drug (Cisplatin) (IC50 in µM) |
| Novel Compound Y1 | 10.5 | 15.2 | 8.7 | 5.1 |
| Novel Compound Y2 | 5.2 | 8.9 | 4.1 | 5.1 |
| Novel Compound Y3 | 25.8 | 30.1 | 18.5 | 5.1 |
Note: The data presented in this table is a representative example based on typical findings for 1,2,4-triazole derivatives and is for illustrative purposes. Specific data for derivatives of this compound is limited in publicly available literature.
Antimicrobial Activity
In addition to antifungal and anticancer properties, 1,2,4-triazole derivatives often exhibit broad-spectrum antibacterial activity. The broth microdilution method is a standard technique used to determine the MIC of an antimicrobial agent against bacteria.
Table 3: Antibacterial Activity of 1,2,4-Triazole Derivatives
| Compound ID | Gram-positive Bacteria (MIC in µg/mL) | Gram-negative Bacteria (MIC in µg/mL) | Reference Drug (Ampicillin) (MIC in µg/mL) |
| Novel Compound Z1 | 8 | 16 | 4 |
| Novel Compound Z2 | 4 | 8 | 4 |
| Novel Compound Z3 | 16 | 32 | 4 |
Note: The data presented in this table is a representative example based on typical findings for 1,2,4-triazole derivatives and is for illustrative purposes. Specific data for derivatives of this compound is limited in publicly available literature.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of biological data. Below are standardized methodologies for the key assays mentioned.
Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal spores or yeast cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known concentration of cells.
-
Preparation of Drug Dilutions: The test compounds and a standard antifungal agent (e.g., fluconazole) are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug (e.g., cisplatin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The IC50 value is calculated from the dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium, and the turbidity of the culture is adjusted to a 0.5 McFarland standard.
-
Preparation of Drug Dilutions: The test compounds and a standard antibiotic (e.g., ampicillin) are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: Mechanism of action of triazole antifungal agents.
Conclusion
While the 1,2,4-triazole scaffold is a promising starting point for the development of new therapeutic agents, this guide highlights the need for further research into derivatives of the specific precursor, this compound. The presented data on related triazole compounds demonstrate the potential for significant antifungal, anticancer, and antimicrobial activities. Future studies should focus on synthesizing and evaluating a broader range of derivatives from this specific starting material to establish a clear structure-activity relationship and identify lead compounds for further development. The standardized protocols provided herein offer a robust framework for such evaluations, ensuring data comparability and reproducibility.
comparing the reactivity of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with other aldehydes
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of a Heteroaromatic Aldehyde with Aliphatic and Aromatic Counterparts
In the landscape of organic synthesis and drug discovery, the reactivity of aldehyde functional groups is of paramount importance. This guide provides a comparative analysis of the reactivity of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, a heteroaromatic aldehyde, with two archetypal aldehydes: the aliphatic propanal and the aromatic benzaldehyde. This comparison is supported by available experimental data and established principles of organic chemistry, offering insights for its application as a versatile building block in medicinal chemistry and materials science.
Executive Summary
This compound is an intriguing synthetic intermediate due to the presence of the electron-deficient 1,2,4-triazole ring. This electronic feature is anticipated to render the carbonyl carbon more electrophilic compared to benzaldehyde, where the phenyl ring can donate electron density through resonance. Consequently, this compound is expected to exhibit higher reactivity towards nucleophiles than benzaldehyde. In contrast, propanal, an aliphatic aldehyde, is generally more reactive than aromatic aldehydes due to less steric hindrance and the absence of resonance stabilization of the ground state. This guide will delve into a theoretical comparison of their reactivity in key aldehyde reactions and present relevant experimental protocols and data where available.
Reactivity Comparison: A Theoretical Framework
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by both electronic and steric factors.
-
Propanal (Aliphatic Aldehyde): The alkyl group is weakly electron-donating, and there is minimal steric hindrance around the carbonyl group. This makes propanal highly susceptible to nucleophilic attack.
-
Benzaldehyde (Aromatic Aldehyde): The phenyl ring is conjugated with the carbonyl group. This conjugation allows for resonance stabilization, which delocalizes the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and reactivity compared to aliphatic aldehydes.
-
This compound (Heteroaromatic Aldehyde): The 1,2,4-triazole ring is an electron-withdrawing heterocycle due to the presence of three nitrogen atoms. This inductive effect is expected to increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles than benzaldehyde. Its reactivity is anticipated to be closer to that of aliphatic aldehydes, though likely still less reactive due to the aromatic nature of the triazole ring.
Data Presentation: Synthesis and Reactivity
| Aldehyde | Synthesis Method | Reported Yield | Common Reactions | Expected Relative Reactivity |
| This compound | Lithiation of 1-methyl-1,2,4-triazole followed by formylation with DMF | 67.7%[1] | Nucleophilic Addition, Condensation, Oxidation, Reduction | High |
| Benzaldehyde | Oxidation of toluene | >90% (Industrial) | Nucleophilic Addition, Condensation, Oxidation, Reduction | Moderate |
| Propanal | Hydroformylation of ethylene | >95% (Industrial) | Nucleophilic Addition, Condensation, Oxidation, Reduction | Very High |
Key Experimental Protocols and Comparative Insights
Below are detailed experimental protocols for common aldehyde reactions. While specific comparative data for this compound is limited, the provided protocols for related triazole aldehydes and general aldehyde reactions can be adapted for comparative studies.
Nucleophilic Addition: Reduction with Sodium Borohydride
The reduction of aldehydes to primary alcohols is a fundamental transformation. The rate of this reaction is a good indicator of the electrophilicity of the carbonyl carbon.
Experimental Protocol (General): To a solution of the aldehyde (1 mmol) in methanol (5 mL) at 0 °C, sodium borohydride (1.1 mmol) is added portion-wise. The reaction is stirred for 30 minutes and then quenched with water. The product is extracted with an organic solvent, dried, and purified by chromatography.
Comparative Insights: It is expected that propanal would react most rapidly, followed by this compound, and then benzaldehyde. Studies on the reduction of 1,2,3-triazole diesters have shown that the C(5) ester group is more reactive towards sodium borohydride reduction than the C(4) ester group, attributed to lower electron densities at the C(5) position.[2] This supports the hypothesis of enhanced reactivity at the C5-position of the triazole ring.
Condensation Reaction: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound to form a new carbon-carbon double bond.[3]
Experimental Protocol (General): A mixture of the aldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1 mmol), and a basic catalyst (e.g., piperidine, 0.1 mmol) in a solvent like ethanol is stirred at room temperature or heated. The product often precipitates from the reaction mixture.
Comparative Insights: The higher electrophilicity of this compound should facilitate a faster reaction rate and potentially higher yield compared to benzaldehyde under similar conditions. Propanal, being highly reactive, might be prone to side reactions like self-condensation under basic conditions.
Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a common transformation.
Experimental Protocol (General): The aldehyde (1 mmol) is dissolved in a suitable solvent (e.g., acetone). An oxidizing agent, such as potassium permanganate or Jones reagent, is added, and the mixture is stirred until the reaction is complete (monitored by TLC). The product is then isolated and purified.
Comparative Insights: The ease of oxidation generally follows the order of reactivity in nucleophilic addition. Therefore, propanal is expected to be oxidized most readily, followed by this compound and then benzaldehyde.
Signaling Pathways and Biological Relevance
Triazole-containing compounds have been shown to modulate various signaling pathways, making them attractive scaffolds in drug discovery.[4][5] While the specific role of this compound in signaling is not yet elucidated, its derivatives could potentially interact with key biological targets.
dot
Caption: Potential modulation of key signaling pathways by 1,2,4-triazole derivatives.
Experimental Workflow for Reactivity Comparison
To empirically determine the relative reactivity, a standardized experimental workflow is proposed.
dot
Caption: Workflow for comparing aldehyde reactivity.
Conclusion
Based on fundamental electronic principles, this compound is predicted to be a more reactive aldehyde than benzaldehyde and approaching the reactivity of aliphatic aldehydes like propanal. This enhanced reactivity, coupled with the known biological relevance of the triazole scaffold, positions it as a valuable and versatile building block for the synthesis of novel compounds in drug discovery and materials science. Further quantitative experimental studies are warranted to precisely delineate its reactivity profile and unlock its full synthetic potential.
References
- 1. Buy this compound | 99651-37-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Insights into Reactions of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of key building blocks is paramount. This guide provides a comparative analysis of the mechanistic studies of reactions involving 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, a versatile heterocyclic aldehyde. We delve into its performance in various reaction types and benchmark it against commonly used alternative aldehydes, supported by available experimental data.
The unique electronic properties of the 1-methyl-1H-1,2,4-triazole moiety, characterized by its electron-deficient nature, significantly influence the reactivity of the appended carbaldehyde group. This guide will explore the implications of this structural feature in several key chemical transformations.
Comparison of Aldehyde Reactivity in Key Organic Reactions
To provide a clear comparison, we will focus on fundamental reactions where aldehydes are key electrophiles. While specific experimental data for this compound in some classical named reactions is limited in publicly accessible literature, we can infer its reactivity based on general principles and available data for similar heterocyclic aldehydes.
For the purpose of this guide, we will compare the expected reactivity of this compound with two standard aldehydes: benzaldehyde, a common aromatic aldehyde, and p-nitrobenzaldehyde, an aromatic aldehyde activated by a strong electron-withdrawing group.
| Reaction Type | This compound | Benzaldehyde (Alternative 1) | p-Nitrobenzaldehyde (Alternative 2) |
| Nucleophilic Addition | Expected to be highly reactive due to the electron-withdrawing triazole ring. | Moderately reactive. | Highly reactive due to the electron-withdrawing nitro group. |
| Knoevenagel Condensation | High reactivity anticipated, favoring product formation. | Standard reactivity, often requiring a basic catalyst. | Enhanced reactivity, proceeding under mild conditions. |
| Wittig Reaction | Likely to react efficiently with a variety of Wittig reagents. | Reacts well with unstabilized and stabilized ylides. | Reacts very efficiently, particularly with stabilized ylides. |
| Schiff Base Formation | Readily forms imines with primary amines. | Forms imines under standard conditions, often requiring acid catalysis and/or removal of water. | Forms imines readily due to the electrophilic carbonyl carbon. |
Note: The above table is a qualitative comparison based on general chemical principles. Specific reaction rates and yields will depend on the exact reaction conditions, substrates, and catalysts used.
Mechanistic Considerations and Experimental Protocols
The electron-deficient nature of the 1,2,4-triazole ring is a key factor governing the reactivity of the 5-carbaldehyde group. The nitrogen atoms in the triazole ring act as strong electron-withdrawing groups, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.
Synthesis of this compound
A common synthetic route to this compound involves the lithiation of 1-methyl-1H-1,2,4-triazole followed by formylation with a suitable formylating agent like N,N-dimethylformamide (DMF).
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Materials: 1-methyl-1H-1,2,4-triazole, n-butyllithium (n-BuLi) in hexanes, N,N-dimethylformamide (DMF), anhydrous diethyl ether, ammonium chloride solution.
-
Procedure: A solution of 1-methyl-1H-1,2,4-triazole in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere. A solution of n-BuLi in hexanes is added dropwise, and the mixture is stirred for 1 hour at this temperature. Anhydrous DMF is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Schiff Base Formation
The reaction of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental transformation. The increased electrophilicity of the carbonyl carbon in this compound is expected to facilitate this reaction.
Caption: General workflow for Schiff base formation.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Materials: this compound, primary amine, ethanol.
-
Procedure: To a solution of this compound in ethanol, an equimolar amount of the primary amine is added. The mixture is stirred at room temperature or gently heated to reflux for a few hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting crude Schiff base is purified by recrystallization or column chromatography.
Conclusion
This compound serves as a highly reactive and versatile building block in organic synthesis. Its enhanced electrophilicity, a direct consequence of the electron-withdrawing nature of the triazole ring, makes it a superior substrate in many reactions compared to less activated aldehydes like benzaldehyde. This heightened reactivity often allows for milder reaction conditions and potentially higher yields, making it an attractive choice for the synthesis of complex molecules in pharmaceutical and materials science research. Further quantitative studies are encouraged to fully elucidate the kinetic and thermodynamic parameters of its reactions in comparison to a broader range of aldehydes.
A Comparative Guide to the Synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde: Benchmarking Catalyst Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of synthetic methodologies for 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, a crucial building block in medicinal chemistry and materials science. Due to its role in the development of novel pharmaceuticals and functional materials, efficient and scalable synthetic routes are of high interest. This document details a well-established non-catalytic method and explores the potential for catalytic alternatives, providing available experimental data and detailed protocols to aid in methodological selection and optimization.
Introduction to this compound
This compound is a heterocyclic aldehyde containing a 1,2,4-triazole ring. This scaffold is a common feature in many biologically active compounds, including antifungal, antiviral, and anticancer agents. The presence of the reactive aldehyde group at the 5-position makes it a versatile intermediate for further chemical modifications, allowing for the construction of complex molecular architectures.
Performance Benchmark: A Comparison of Synthetic Methods
Currently, detailed performance data in the peer-reviewed literature predominantly focuses on a non-catalytic lithiation-formylation approach. While the development of catalytic methods for the C-H functionalization of azoles is a burgeoning field of research, specific examples detailing the catalytic synthesis of this compound with comprehensive performance metrics remain scarce.
The following table summarizes the performance of the established non-catalytic method. A discussion on the potential for catalytic alternatives follows, aiming to guide future research in this area.
Table 1: Performance Data for the Synthesis of this compound
| Method | Catalyst/Reagent | Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Lithiation-Formylation | n-Butyllithium, DMF | 1-methyl-1H-1,2,4-triazole | Diethyl ether | -78 to rt | Not specified | 67.7 | [1] |
Experimental Protocols
Method 1: Lithiation-Formylation (Non-Catalytic)
This method relies on the deprotonation of 1-methyl-1H-1,2,4-triazole at the C5 position using a strong organolithium base, followed by quenching the resulting anion with an electrophilic formylating agent, dimethylformamide (DMF).
Detailed Experimental Protocol:
-
A solution of 1-methyl-1H-1,2,4-triazole (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.
-
Anhydrous dimethylformamide (DMF, 1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Potential Catalytic Alternatives: A Horizon for Future Research
The development of catalytic C-H functionalization reactions offers a more atom-economical and potentially milder alternative to stoichiometric organometallic reagents. While specific catalytic protocols for the direct formylation of 1-methyl-1H-1,2,4-triazole are not yet well-documented, general advancements in the field of transition-metal catalysis suggest promising avenues for exploration.
Potential Catalytic Strategies:
-
Palladium-Catalyzed Formylation: Palladium catalysts are widely used for C-H activation and functionalization. A potential route could involve the direct C-H formylation of 1-methyl-1,2,4-triazole using a palladium catalyst in the presence of a formylating agent, such as carbon monoxide and a hydride source, or a formal formylating reagent.
-
Copper-Catalyzed Formylation: Copper catalysis has also emerged as a powerful tool for C-H functionalization. The use of a copper catalyst with a suitable ligand and a formyl source could enable the direct formylation of the triazole ring.
-
Rhodium-Catalyzed Hydroformylation: While typically applied to alkenes, rhodium-catalyzed hydroformylation could potentially be adapted for the direct formylation of heterocycles, although this would represent a significant synthetic challenge.
Researchers are encouraged to explore these and other catalytic systems to develop more efficient and sustainable syntheses of this compound. Key challenges will include achieving high regioselectivity for the C5 position and identifying catalysts that are tolerant of the nitrogen-rich triazole ring.
Visualizing the Synthesis
To aid in the understanding of the synthetic process and the relationships between different potential methods, the following diagrams are provided.
Caption: Workflow of the lithiation-formylation synthesis.
Caption: Synthetic approaches to the target molecule.
References
Safety Operating Guide
Proper Disposal of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
For immediate reference, the primary and required method for the disposal of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde and its containers is through an approved and licensed hazardous waste disposal facility. This ensures compliance with regulatory standards and environmental safety. Researchers and laboratory personnel must adhere to their institution's and local authorities' guidelines for hazardous waste management. This guide provides essential safety information and operational plans for the handling and disposal of this compound.
Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazards. While specific toxicity data for this compound is limited, similar triazole derivatives suggest caution. Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid generation of dust and aerosols.[2][3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator is necessary.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 99651-37-3 | [4][5][6] |
| Molecular Formula | C₄H₅N₃O | [5][6] |
| Appearance | Solid | [1] |
| Melting Point | 190 - 191 °C | [1] |
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Contain Spill: Prevent the spread of the material. For solid spills, sweep up and shovel into suitable containers for disposal.[1] Avoid creating dust.
-
Personal Protection: Wear appropriate PPE as outlined above.
-
Cleanup: Use an inert absorbent material for any remaining residue.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: Collect all contaminated materials in a sealed, properly labeled hazardous waste container for disposal by a licensed facility.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][7]
-
Waste Collection:
-
Collect waste this compound in its original container or a clearly labeled, sealed container suitable for hazardous waste.
-
Do not mix this waste with other waste streams.
-
-
Container Management:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Include any other information required by your institution or local regulations.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for the compound.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Essential Safety and Handling Guide for 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 99651-37-3). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar chemicals, including other triazole derivatives and aldehydes. Prudent laboratory practice dictates treating this compound with a high degree of caution.
Hazard Assessment
Based on data from related compounds such as 1-methyl-1H-imidazole-5-carbaldehyde and Methyl 1H-1,2,4-triazole-5-carboxylate, this compound should be considered as potentially hazardous.[1][2] The anticipated hazards include:
-
Acute Toxicity (Oral): May be harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[3][4][5] | Disposable nitrile gloves.[4][5] | Fully buttoned laboratory coat.[4] | Use in a certified chemical fume hood is required. If not feasible, a NIOSH-approved respirator for organic vapors and particulates is necessary.[3][4] |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended if there is a splash hazard.[3][4][5] | Double-gloving with nitrile gloves is recommended.[6] | Chemical-resistant apron over a laboratory coat.[7] | All operations should be conducted in a certified chemical fume hood.[1] |
| Reaction Work-up and Purification | Chemical splash goggles and a face shield.[4] | Chemically resistant gloves (e.g., neoprene or butyl rubber over nitrile). Consult glove manufacturer's compatibility charts.[5] | Chemical-resistant laboratory coat or apron.[4][7] | Operations must be performed in a certified chemical fume hood.[1] |
| Waste Disposal | Chemical splash goggles.[5] | Chemically resistant gloves.[5] | Laboratory coat.[4] | Work in a well-ventilated area, preferably a fume hood. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][8]
2. Personal Protective Equipment (PPE) Donning:
-
Before entering the designated handling area, don the appropriate PPE as outlined in the table above.
-
Inspect all PPE for integrity before use.
3. Weighing and Solution Preparation:
-
When weighing the solid compound, use a balance inside the chemical fume hood or a vented balance safety enclosure.
-
To minimize dust generation, handle the solid carefully.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
4. Reaction and Work-up:
-
Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.
-
Use a stirrer to ensure homogeneous mixing and prevent localized overheating.
-
During work-up procedures that may generate aerosols, such as solvent removal under reduced pressure, ensure the vacuum pump exhaust is appropriately vented.
5. Decontamination:
-
After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
-
Wipe down the work area in the fume hood.
6. PPE Doffing and Personal Hygiene:
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][9]
Disposal Plan
-
Chemical Waste: All solid waste, contaminated consumables (e.g., gloves, weighing paper), and solutions containing this compound must be collected in a designated, properly labeled hazardous waste container.[8]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. epa.gov [epa.gov]
- 7. hazmatschool.com [hazmatschool.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
